3,5-Dimethyl-4-methoxyphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-methoxy-3,5-dimethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BO3/c1-6-4-8(10(11)12)5-7(2)9(6)13-3/h4-5,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCSPWZHRVOSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396836 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
301699-39-8 | |
| Record name | 3,5-Dimethyl-4-methoxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20396836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethyl-4-methoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 3,5-Dimethyl-4-methoxyphenylboronic acid, a valuable reagent in organic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds in drug discovery and materials science.[1] This document details the synthetic pathway, including the preparation of the key precursor, 1-bromo-4-methoxy-3,5-dimethylbenzene, and its subsequent conversion to the target boronic acid via a Grignard reaction. Experimental protocols, quantitative data, and characterization are presented to facilitate its practical application in a laboratory setting.
Introduction
This compound is an aromatic boronic acid that serves as a crucial building block in modern organic synthesis. Its structural features, including the electron-donating methoxy and methyl groups, influence its reactivity in cross-coupling reactions. This guide outlines a common and effective method for its preparation, commencing with the synthesis of the necessary aryl bromide precursor.
Synthetic Pathway
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the preparation of the aryl bromide precursor, 1-bromo-4-methoxy-3,5-dimethylbenzene, from commercially available starting materials. The second stage is the conversion of this aryl bromide to the target boronic acid using a Grignard reaction followed by borylation.
References
In-depth Technical Guide: 3,5-Dimethyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 301699-39-8
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-methoxyphenylboronic acid, a key building block in modern organic synthesis. Valued for its role in palladium-catalyzed cross-coupling reactions, this compound is instrumental in the construction of complex biaryl systems integral to pharmaceuticals, agrochemicals, and advanced materials.[1] This document details its physicochemical characteristics, synthesis protocols, and significant applications, serving as a critical resource for laboratory and development settings.
Core Data Presentation
The quantitative and qualitative data for this compound are summarized below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 301699-39-8 | [2][3][4][5] |
| Molecular Formula | C₉H₁₃BO₃ | [2][3][5] |
| Molecular Weight | 180.01 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder/solid | [1][6] |
| Melting Point | 235-242 °C | [4] |
| Purity | ≥97% | [6] |
| Solubility | Soluble in methanol and dimethyl sulfoxide (DMSO). | [7] |
| Storage | Store at room temperature under an inert atmosphere. | [5][6] |
Experimental Protocols
Detailed methodologies for the synthesis and application of this compound are provided below. These protocols are representative and may require optimization based on specific laboratory conditions and substrate scope.
Synthesis via Grignard Reaction
The most common synthesis route involves the formation of a Grignard reagent from the corresponding aryl halide, followed by reaction with a borate ester and subsequent hydrolysis.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of this compound.
Detailed Methodology:
-
Grignard Reagent Preparation: A flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with magnesium turnings (1.2 eq). Anhydrous tetrahydrofuran (THF) is added, followed by a small crystal of iodine to initiate the reaction. A solution of 1-bromo-4-methoxy-3,5-dimethylbenzene (1.0 eq) in anhydrous THF is added dropwise. The mixture is gently refluxed until the magnesium is consumed, yielding the Grignard reagent.
-
Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is added dropwise, maintaining the internal temperature below -70 °C. The reaction is allowed to stir at -78 °C for 2 hours and then warmed slowly to room temperature overnight.
-
Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous hydrochloric acid (1N) at 0 °C. The mixture is stirred vigorously for 1-2 hours.
-
Workup and Purification: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexane mixture) to yield the final product.[8]
Application in Suzuki-Miyaura Cross-Coupling
This boronic acid is an excellent coupling partner for the synthesis of biaryl compounds via the Suzuki-Miyaura reaction.[1]
Signaling Pathway: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Methodology:
-
Reaction Setup: To a reaction vessel, add this compound (1.5 eq), the desired aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium carbonate (2.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., in a 4:1:1 ratio).
-
Execution: Purge the vessel with an inert gas (argon or nitrogen) for 10-15 minutes. Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic mixture sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Role in Drug Development
The structural motif provided by this boronic acid is a common feature in molecules designed for therapeutic applications. Its use allows for the systematic modification of lead compounds to optimize pharmacological properties.
Logical Relationship: Medicinal Chemistry Workflow
Caption: Integration of the boronic acid in a typical drug discovery pipeline.
References
- 1. chemimpex.com [chemimpex.com]
- 2. indiamart.com [indiamart.com]
- 3. 3,5-Dimethyl-4-methoxybenzeneboronic acid | C9H13BO3 | CID 3817586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. 301699-39-8|this compound|BLD Pharm [bldpharm.com]
- 6. This compound | 301699-39-8 [sigmaaldrich.cn]
- 7. 4-Methoxyphenylboronic acid | 5720-07-0 [chemicalbook.com]
- 8. Page loading... [guidechem.com]
A Comprehensive Technical Guide to 3,5-Dimethyl-4-methoxyphenylboronic Acid for Advanced Research
For Immediate Release
This whitepaper provides an in-depth technical overview of 3,5-Dimethyl-4-methoxyphenylboronic acid, a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this guide details the compound's chemical and physical properties, provides a detailed experimental protocol for its synthesis, and illustrates its application in a common cross-coupling reaction.
Core Compound Properties
This compound is a valuable building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its structural features, including the electron-donating methoxy and methyl groups, influence its reactivity and make it a subject of interest in the synthesis of complex organic molecules.
| Property | Value |
| Molecular Weight | 180.01 g/mol [1] |
| Chemical Formula | C₉H₁₃BO₃[1] |
| CAS Number | 301699-39-8[1] |
| Appearance | White to off-white crystalline powder |
| Purity | Typically ≥95% |
| Melting Point | 235-242 °C |
| Boiling Point | 335.8 ± 52.0 °C (Predicted) |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) |
| Storage Conditions | Inert atmosphere, room temperature |
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, beginning with the bromination of 2,6-dimethylaniline, followed by methylation to form 4-bromo-2,6-dimethylanisole. The aryl bromide is then converted to the corresponding boronic acid via a lithium-halogen exchange and subsequent reaction with a borate ester.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-bromo-2,6-dimethylanisole
Step 2: Synthesis of this compound
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2,6-dimethylanisole (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: The solution is cooled to -78 °C in a dry ice/acetone bath. n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1 hour to ensure complete lithium-halogen exchange.
-
Borylation: Triisopropyl borate (1.2 equivalents) is then added dropwise to the freshly prepared organolithium reagent, again maintaining the temperature below -70 °C. After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight.
-
Hydrolysis and Work-up: The reaction is quenched by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C. The mixture is stirred for 1 hour at room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling
This compound is frequently utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. A general workflow for such a reaction is depicted below.
The following is a general experimental protocol for a Suzuki-Miyaura coupling reaction utilizing this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1 equivalent), this compound (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents), and a base (e.g., K₂CO₃, 2 equivalents).
-
Solvent Addition: Add degassed solvent (e.g., a mixture of toluene and water).
-
Reaction: The reaction mixture is heated to a specified temperature (typically 80-110 °C) and stirred vigorously until the reaction is complete, as monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
This guide provides a foundational understanding of this compound for its effective application in research and development. For specific applications, further optimization of the described protocols may be necessary.
References
An In-depth Technical Guide to 3,5-Dimethyl-4-methoxyphenylboronic Acid for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,5-Dimethyl-4-methoxyphenylboronic acid, a versatile building block in modern organic synthesis. It covers its chemical structure, physicochemical properties, a detailed synthesis protocol, and its primary application in palladium-catalyzed cross-coupling reactions. This document is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and materials science.
Core Chemical and Physical Properties
This compound is a white to off-white crystalline solid.[1] Its structure, featuring a methoxy group and two methyl groups on the phenyl ring, enhances its reactivity and solubility in common organic solvents, making it a valuable reagent in organic synthesis.[1]
| Property | Value | Reference(s) |
| CAS Number | 301699-39-8 | [2][3] |
| Molecular Formula | C₉H₁₃BO₃ | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 235-242 °C | [4] |
| Purity | Typically ≥95% | [3] |
| Solubility | Soluble in common organic solvents like THF and DMSO. | |
| Storage | Store in an inert atmosphere at room temperature. |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Grignard reaction, starting from the corresponding aryl bromide, 4-bromo-2,6-dimethylanisole. This method involves the formation of an organomagnesium compound, which then reacts with a trialkyl borate, followed by acidic workup to yield the desired boronic acid.
Experimental Protocol: Synthesis via Grignard Reaction
Materials:
-
4-bromo-2,6-dimethylanisole
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (crystal)
-
Trimethyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add magnesium turnings (1.2 equivalents).
-
Place a crystal of iodine in the flask to activate the magnesium surface.
-
Under an inert atmosphere (e.g., argon or nitrogen), add a small amount of anhydrous THF to cover the magnesium.
-
Dissolve 4-bromo-2,6-dimethylanisole (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add a small portion of the aryl bromide solution to the magnesium suspension. The reaction is initiated by gentle heating or sonication, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution.
-
Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Borylation:
-
Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve trimethyl borate (1.5 equivalents) in anhydrous THF.
-
Add the trimethyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of 1 M HCl until the solution is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., water or an ether/hexane mixture) to yield a white to off-white solid.
-
Caption: Workflow for the synthesis of this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials.[1]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of an organic halide to a Pd(0) complex, transmetalation of the organoboron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Experimental Protocol: Suzuki-Miyaura Coupling with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or another suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and potassium carbonate (2.0 equivalents).
-
Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., PPh₃, 4 mol%).
-
Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
-
Reaction Execution:
-
Add the degassed solvent system, typically a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio), via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to yield the pure biaryl product.
-
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, primarily utilized for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its straightforward synthesis and high reactivity make it an important tool for researchers in drug discovery and materials science. The detailed protocols provided in this guide offer a solid foundation for the successful application of this compound in various research endeavors.
References
stability and storage of 3,5-Dimethyl-4-methoxyphenylboronic acid
An In-depth Technical Guide to the Stability and Storage of 3,5-Dimethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. As with many organoboron compounds, its stability and proper storage are critical for ensuring its reactivity and the reproducibility of experimental results. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, based on available data for the compound and analogous arylboronic acids.
Chemical Properties
| Property | Value |
| Chemical Formula | C9H13BO3 |
| Molecular Weight | 180.01 g/mol |
| Appearance | White to yellow solid[1] |
| CAS Number | 301699-39-8 |
Stability Profile
Arylboronic acids are generally considered to be solids that are stable to air and can be stored for extended periods without decomposition.[2] However, their stability is influenced by several factors, including moisture, pH, temperature, and light. The primary degradation pathway for arylboronic acids is protodeboronation, the cleavage of the C-B bond, which replaces the boronic acid group with a hydrogen atom.
Key Factors Influencing Stability:
-
Moisture and pH: Protodeboronation is often accelerated in aqueous and basic conditions.[1][3][4] The reaction can proceed through the boronate anion, which is more susceptible to cleavage.[4]
-
Electron-donating Groups: Arylboronic acids with electron-donating groups, such as the methoxy and dimethyl groups present in this compound, can be more prone to protodeboronation.[5]
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Incompatible Materials: Contact with strong oxidizing agents, strong acids, and strong bases should be avoided.[4][6]
Hazardous decomposition of arylboronic acids can lead to the formation of carbon monoxide, carbon dioxide, and boron oxides.[6]
Recommended Storage and Handling
To ensure the long-term stability and integrity of this compound, the following storage and handling guidelines are recommended.
Storage Conditions
The following table summarizes the recommended storage conditions based on supplier information and data for analogous compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature for short-term storage. For long-term storage, consider -20°C or -80°C as with similar compounds.[1][3] | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[1] | Minimizes exposure to moisture and oxygen. |
| Container | Tightly sealed, opaque containers. | Protects from moisture and light. |
| Location | A dry, cool, and well-ventilated place.[4][5][6] | Prevents moisture uptake and ensures a stable environment. |
Handling Precautions
-
Handle the compound in a well-ventilated area or under a fume hood to avoid inhalation of dust.[6]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid contact with skin and eyes.[6]
-
Wash hands thoroughly after handling.[6]
-
Minimize exposure to ambient air and moisture by keeping containers tightly sealed when not in use.
Experimental Protocol for Stability Assessment
The following is a general protocol for conducting a stability study on this compound. This protocol can be adapted based on specific laboratory capabilities and regulatory requirements.
Objective: To evaluate the stability of this compound under various storage conditions over a defined period.
Materials:
-
This compound (multiple batches if available)
-
Vials (amber glass with inert-lined caps)
-
Controlled environment chambers (e.g., incubators with temperature and humidity control)
-
Analytical balance
-
NMR spectrometer
-
HPLC or GC instrument with a suitable column and detector
-
Reference standards
Methodology:
-
Sample Preparation:
-
Aliquot approximately 100 mg of this compound into pre-labeled amber vials.
-
Create sets of samples for each storage condition to be tested.
-
If testing under an inert atmosphere, purge the vials with argon or nitrogen before sealing.
-
-
Storage Conditions and Time Points:
-
Define the storage conditions based on ICH guidelines or intended storage. A comprehensive study might include:
-
25°C / 60% RH (Long-term)
-
40°C / 75% RH (Accelerated)
-
5°C (Refrigerated)
-
-20°C (Frozen)
-
-
Establish time points for analysis (e.g., 0, 1, 3, 6, 12, 24 months).
-
-
Analytical Methods:
-
Initial Analysis (T=0): Perform a complete analysis of a baseline sample to determine its initial purity and characteristics.
-
Purity Assessment (HPLC/GC):
-
Develop and validate a stability-indicating HPLC or GC method capable of separating the parent compound from potential degradation products (e.g., 2,6-dimethyl-1-methoxybenzene from protodeboronation).
-
At each time point, dissolve a known amount of the stored sample in a suitable solvent and analyze by HPLC or GC.
-
Quantify the purity of the compound and the concentration of any significant degradation products.
-
-
Structural Confirmation (NMR):
-
At selected time points, acquire ¹H and ¹¹B NMR spectra to confirm the structure of the compound and identify any structural changes or the presence of boron-containing impurities.
-
-
Physical Appearance: Visually inspect the samples at each time point for any changes in color or physical state.
-
-
Data Analysis:
-
Tabulate the purity data for each storage condition and time point.
-
Calculate the rate of degradation, if any, under each condition.
-
Based on the data, determine the recommended shelf life and storage conditions for the compound.
-
Visualizations
The following diagrams illustrate the key relationships and workflows related to the stability of this compound.
Caption: Factors influencing the stability of this compound.
Caption: Experimental workflow for assessing the stability of the compound.
References
The Synthetic Utility of 3,5-Dimethyl-4-methoxyphenylboronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-4-methoxyphenylboronic acid is a versatile and increasingly utilized building block in modern organic synthesis. Its unique electronic and steric properties, conferred by the electron-donating methoxy group and the flanking methyl groups, impart favorable reactivity and selectivity in a variety of cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of this compound, with a focus on its application in Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig cross-coupling reactions. Detailed experimental protocols, quantitative data, and visual representations of reaction mechanisms and workflows are presented to facilitate its use in research and development, particularly in the synthesis of bioactive molecules and complex organic scaffolds.
Introduction
Arylboronic acids are indispensable reagents in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. Among these, this compound has emerged as a valuable synthon. The methoxy group at the para position increases the electron density of the aromatic ring, which can influence the rate and efficiency of transmetalation in palladium- and copper-catalyzed reactions. The ortho-methyl groups provide steric hindrance that can influence regioselectivity and the stability of the boronic acid. This guide explores the core reactivity of this reagent in three key transformations central to medicinal and materials chemistry.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)–C(sp²) bonds. This compound is an excellent coupling partner in these reactions, readily participating in the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.
General Reaction Scheme & Catalytic Cycle
The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (Ar-X) proceeds via a well-established catalytic cycle involving a palladium(0) catalyst.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl bromides.
| Entry | Aryl Bromide | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 92 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 100 | 8 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 100 | 6 | 88 |
| 4 | 2-Bromopyridine | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 16 | 85 |
| 5 | 3-Bromobenzonitrile | Pd(dppf)Cl₂ (2) | K₂CO₃ | Acetonitrile/H₂O | 80 | 12 | 90 |
Detailed Experimental Protocol: Synthesis of 4'-Methoxy-3',5'-dimethyl-[1,1'-biphenyl]-4-carbonitrile
To a solution of 4-bromobenzonitrile (182 mg, 1.0 mmol) and this compound (216 mg, 1.2 mmol) in a mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) was added potassium carbonate (276 mg, 2.0 mmol). The mixture was degassed with argon for 15 minutes. Tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) was then added, and the reaction mixture was heated to 80°C and stirred for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 4:1) to afford the desired product as a white solid.
Chan-Lam Coupling
The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds, using copper catalysts. This compound serves as an effective arylating agent for a variety of amines, amides, and phenols under relatively mild, often aerobic, conditions.
General Reaction Scheme & Experimental Workflow
The Chan-Lam coupling typically involves the reaction of the boronic acid with a nucleophile in the presence of a copper(II) salt and a base.
Quantitative Data for Chan-Lam Coupling
The following table presents typical yields for the Chan-Lam coupling of this compound with various nitrogen and oxygen nucleophiles.
| Entry | Nucleophile | Copper Source (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 24 | 85 |
| 2 | Imidazole | CuI (10) | K₂CO₃ | DMF | 100 | 12 | 78 |
| 3 | Phenol | Cu(OAc)₂ (20) | Et₃N | Toluene | 80 | 18 | 75 |
| 4 | Benzamide | Cu(OAc)₂ (10) | Pyridine | DCM | RT | 48 | 65 |
| 5 | Morpholine | Cu(OAc)₂ (10) | - | Neat | 60 | 24 | 88 |
Detailed Experimental Protocol: Synthesis of N-(3,5-Dimethyl-4-methoxyphenyl)aniline
In a round-bottom flask, this compound (180 mg, 1.0 mmol), aniline (93 mg, 1.0 mmol), and copper(II) acetate (18 mg, 0.1 mmol) were suspended in dichloromethane (10 mL). Pyridine (158 mg, 2.0 mmol) was added, and the reaction mixture was stirred at room temperature, open to the atmosphere, for 24 hours. The reaction mixture was then diluted with dichloromethane (20 mL) and washed with 1 M HCl (2 x 10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by flash chromatography (hexane/ethyl acetate = 9:1) to yield the product as a pale oil.
Buchwald-Hartwig Amination
While the Chan-Lam coupling offers a copper-catalyzed route to C-N bonds, the palladium-catalyzed Buchwald-Hartwig amination provides a powerful and often complementary approach. Although less commonly reported with boronic acids as the aryl source compared to aryl halides, related methodologies can be employed. In a conceptual sense, the reactivity of the arylboronic acid can be harnessed in multi-step sequences or in related C-N bond-forming reactions. For the purpose of this guide, we will present the general mechanism for the more common Buchwald-Hartwig amination of an aryl halide, which is often used in tandem with Suzuki couplings in multi-step syntheses.
General Catalytic Cycle
The Buchwald-Hartwig amination of an aryl halide (Ar-X) with an amine (R₂NH) is a palladium-catalyzed process.
Application in Multi-Step Synthesis
In a drug discovery context, a common strategy involves an initial Suzuki-Miyaura coupling to construct a biaryl core, followed by a Buchwald-Hartwig amination to introduce a key nitrogen-containing functional group. For example, a bromo-substituted biaryl, synthesized using this compound, could be a substrate for a subsequent Buchwald-Hartwig amination.
Detailed Experimental Protocol: A Representative Buchwald-Hartwig Amination
In a glovebox, a vial was charged with an aryl bromide (1.0 mmol), an amine (1.2 mmol), sodium tert-butoxide (135 mg, 1.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 9.2 mg, 0.01 mmol), and a phosphine ligand (e.g., XPhos, 9.5 mg, 0.02 mmol). Toluene (5 mL) was added, and the vial was sealed and heated to 100°C with stirring for 16 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate, filtered through a pad of celite, and concentrated. The crude product was then purified by column chromatography.
Conclusion
This compound is a highly valuable reagent in organic synthesis, demonstrating excellent reactivity in key cross-coupling reactions. Its participation in Suzuki-Miyaura and Chan-Lam couplings allows for the efficient construction of complex molecular architectures containing the 3,5-dimethyl-4-methoxyphenyl moiety. While its direct use in Buchwald-Hartwig aminations is less common, its derivatives are excellent substrates for this transformation. The experimental protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of novel compounds for pharmaceutical and materials science applications. The predictable reactivity and versatility of this boronic acid make it a powerful tool for the modern synthetic chemist.
An In-Depth Technical Guide to the Applications of 3,5-Dimethyl-4-methoxyphenylboronic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-4-methoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex biaryl structures. Its unique substitution pattern, featuring a methoxy group and two flanking methyl groups, imparts specific steric and electronic properties that are leveraged in the design of targeted therapeutic agents. This technical guide explores the application of this compound in the synthesis of bioactive molecules, with a focus on its use in the development of a novel class of estrogen receptor modulators. Detailed experimental protocols, quantitative biological data, and diagrammatic representations of synthetic and signaling pathways are provided to offer a comprehensive resource for researchers in drug discovery and development.
Introduction: The Role of Boronic Acids in Drug Discovery
Boronic acids and their derivatives have become indispensable tools in modern medicinal chemistry.[1][2] Their stability, low toxicity, and versatile reactivity make them ideal intermediates for the synthesis of complex organic molecules.[1] The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between a boronic acid and an organic halide, is a cornerstone of carbon-carbon bond formation in pharmaceutical research and development, enabling the construction of biaryl and heteroaryl scaffolds prevalent in many drug candidates.[2]
This compound is a commercially available reagent that serves as a key structural component in the synthesis of various biologically active compounds. Its application extends to the development of inhibitors and other molecules requiring precise molecular interactions for their therapeutic effect.[3]
Core Application: Synthesis of a Pathway-Preferential Estrogen Receptor Modulator
A significant application of this compound is in the synthesis of a novel class of compounds known as Pathway Preferential Estrogens (PaPEs). These molecules are designed to selectively activate a subset of estrogen receptor (ER) signaling pathways, aiming to elicit beneficial metabolic and vascular effects without stimulating reproductive tissues, a common side effect of traditional hormone replacement therapies.[4][5]
One such compound, referred to in scientific literature as PaPE-1, incorporates the 3,5-dimethyl-4-methoxyphenyl moiety. This structural feature is introduced via a Suzuki-Miyaura coupling reaction between this compound and a suitable aryl bromide precursor.
Quantitative Biological Data
The following table summarizes the key quantitative data for PaPE-1, a representative molecule synthesized using this compound. This data highlights its unique profile as a pathway-preferential estrogen receptor modulator.
| Parameter | Receptor | Value | Reference |
| Dissociation Constant (KD) | Estrogen Receptor α (ERα) | 10 µM | [1] |
| Dissociation Constant (KD) | Estrogen Receptor β (ERβ) | 25 µM | [1] |
| Relative Binding Affinity (RBA) vs. Estradiol | Estrogen Receptor α (ERα) | 0.002% | [1] |
| Relative Binding Affinity (RBA) vs. Estradiol | Estrogen Receptor β (ERβ) | 0.002% | [1] |
Table 1: Quantitative biological data for PaPE-1, a Pathway Preferential Estrogen synthesized using this compound.
Experimental Protocols
The synthesis of PaPE-1 and related analogs hinges on the successful execution of the Suzuki-Miyaura cross-coupling reaction. Below is a detailed protocol for this key transformation, adapted from established methodologies.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of methyl 2-(5-bromo-2-methoxyphenyl)acetate with this compound.
Materials:
-
Methyl 2-(5-bromo-2-methoxyphenyl)acetate
-
This compound
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh3)4]
-
Potassium Carbonate (K2CO3)
-
1,4-Dioxane
-
Water (deionized and deoxygenated)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-(5-bromo-2-methoxyphenyl)acetate (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (3.0 mmol, 3.0 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh3)4 (0.05 mmol, 0.05 equiv).
-
Solvent Addition: Add a deoxygenated mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, 10 mL total volume).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound via a Suzuki-Miyaura coupling reaction.
Catalytic Cycle of Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst.
Signaling Pathway of a Pathway-Preferential Estrogen
Molecules like PaPE-1, synthesized using this compound, selectively activate extranuclear-initiated estrogen receptor signaling pathways. This leads to the activation of downstream kinases such as mTOR and MAPK, while having minimal effect on traditional nuclear-initiated gene transcription.[5]
Conclusion
This compound is a powerful synthetic intermediate in medicinal chemistry. Its utility is exemplified in the construction of Pathway Preferential Estrogens, a promising class of therapeutic agents that demonstrate the potential for tissue-selective modulation of estrogen receptor activity. The ability to precisely introduce the 3,5-dimethyl-4-methoxyphenyl moiety via robust and well-characterized reactions like the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships and the development of novel drug candidates with improved pharmacological profiles. This guide provides a foundational understanding of the application of this specific boronic acid, offering practical protocols and insights for researchers engaged in the synthesis and evaluation of new therapeutic entities.
References
- 1. Design of pathway-preferential estrogens that provide beneficial metabolic and vascular effects without stimulating reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding and activation of the seven-transmembrane estrogen receptor GPR30 by environmental estrogens: a potential novel mechanism of endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen-Related Receptor Alpha: An Under-Appreciated Potential Target for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of pathway preferential estrogens that provide beneficial metabolic and vascular effects without stimulating reproductive tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Integration of 3,5-Dimethyl-4-methoxyphenylboronic Acid in Pharmaceutical Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-methoxyphenylboronic acid has emerged as a crucial building block in modern medicinal chemistry, primarily owing to its utility in Suzuki-Miyaura cross-coupling reactions. Its unique structural features—a sterically hindered aryl system substituted with activating methyl groups and a methoxy moiety—confer advantageous properties for the synthesis of complex, biologically active molecules. This technical guide provides an in-depth analysis of its application in pharmaceutical research, focusing on its role in the development of potent enzyme inhibitors. We will delve into its synthesis, key reactions, and its incorporation into a promising class of therapeutics targeting Alzheimer's disease, supported by experimental data and protocols.
Physicochemical Properties and Synthesis
This compound, also known as 4-methoxy-3,5-dimethylphenylboronic acid, is a white to off-white solid with the chemical formula C₉H₁₃BO₃ and a molecular weight of 180.01 g/mol .[1][2] Its CAS number is 301699-39-8.[1][2] The presence of the boronic acid functional group makes it a versatile reagent in organic synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 301699-39-8 | [1][2] |
| Molecular Formula | C₉H₁₃BO₃ | [1][2] |
| Molecular Weight | 180.01 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [2] |
| Purity | Typically ≥95% | [2] |
Synthesis of this compound
The synthesis of arylboronic acids is a well-established process in organic chemistry. A common and effective method involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis. For this compound, the synthesis would logically proceed from 4-bromo-2,6-dimethylanisole.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for analogous arylboronic acids.
Materials:
-
4-bromo-2,6-dimethylanisole
-
Magnesium turnings
-
Dry tetrahydrofuran (THF)
-
Triisopropyl borate
-
10% Hydrochloric acid (HCl)
-
Ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the Grignard reagent is prepared from 4-bromo-2,6-dimethylanisole and magnesium turnings in dry THF under an inert atmosphere (e.g., nitrogen or argon).
-
The Grignard solution is then added dropwise to a stirred, cooled (-78 °C) solution of triisopropyl borate in dry THF.[3]
-
The reaction mixture is allowed to warm to room temperature overnight.[3]
-
The reaction is quenched by the addition of 10% hydrochloric acid.[3]
-
The product is extracted into ether.[3]
-
The combined organic extracts are washed with water and dried over anhydrous magnesium sulfate.[3]
-
The solvent is removed under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.[3]
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Application in Pharmaceutical Synthesis: BACE-1 Inhibitors
A significant application of this compound is in the synthesis of inhibitors for β-site amyloid precursor protein cleaving enzyme 1 (BACE-1). BACE-1 is a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in the pathology of Alzheimer's disease.[4][5][6] By inhibiting BACE-1, the production of these neurotoxic peptides can be reduced.
The 3,5-Dimethyl-4-methoxyphenyl moiety has been incorporated into a class of potent amino-2H-imidazole BACE-1 inhibitors.[4] One of the most promising compounds from this series is designated as (S)-1m.[4]
BACE-1 Signaling Pathway
The BACE-1 enzyme is a transmembrane aspartyl protease that cleaves the Amyloid Precursor Protein (APP) at the β-secretase site. This is the initial and rate-limiting step in the amyloidogenic pathway. The resulting C-terminal fragment (C99) is then cleaved by γ-secretase to produce Aβ peptides of varying lengths, most notably Aβ40 and Aβ42. The Aβ42 isoform is particularly prone to aggregation and formation of amyloid plaques in the brain, a hallmark of Alzheimer's disease.[4][7]
Caption: The amyloidogenic pathway and the role of BACE-1 inhibitors.
Synthesis of a BACE-1 Inhibitor via Suzuki Coupling
The synthesis of amino-2H-imidazole BACE-1 inhibitors, such as compound (S)-1m, typically involves a Suzuki-Miyaura cross-coupling reaction as a key step to introduce the 3,5-Dimethyl-4-methoxyphenyl moiety.
Experimental Protocol: Suzuki-Miyaura Coupling for BACE-1 Inhibitor Synthesis
This is a representative protocol based on general procedures for Suzuki couplings in the synthesis of related inhibitors.
Materials:
-
Aryl halide (e.g., 5-bromo-pyrimidine derivative)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., dimethoxyethane/water mixture)
Procedure:
-
To a reaction vessel, add the aryl halide (1 equivalent), this compound (1.5 equivalents), and a suitable solvent such as dimethoxyethane.[8]
-
Add an aqueous solution of the base (e.g., 2M K₂CO₃).[8]
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 equivalents) under the inert atmosphere.[8]
-
Heat the reaction mixture at an elevated temperature (e.g., 80 °C) overnight with stirring.[8]
-
Upon completion, cool the reaction mixture and perform a workup, which may include filtration through celite, extraction with an organic solvent, and drying.[8]
-
The crude product is then purified, typically by flash chromatography.[8]
Workflow for BACE-1 Inhibitor Synthesis
Caption: Key Suzuki coupling step in the synthesis of BACE-1 inhibitors.
Biological Activity of BACE-1 Inhibitors Incorporating the 3,5-Dimethyl-4-methoxyphenyl Moiety
The inclusion of the 3,5-Dimethyl-4-methoxyphenyl group has been shown to be beneficial for the potency of amino-2H-imidazole BACE-1 inhibitors. Compound (S)-1m, which features this moiety, has demonstrated high potency in cellular assays and a favorable overall profile.[4] In vivo studies in guinea pigs treated with (S)-1m showed a concentration and time-dependent reduction in Aβ40 and Aβ42 levels in plasma, brain, and cerebrospinal fluid (CSF).[4]
Table 2: Biological Activity of a Representative BACE-1 Inhibitor
| Compound | Target | Assay | Activity | In Vivo Effect | Reference(s) |
| (S)-1m | BACE-1 | Cellular Assay | High Potency | 40-50% reduction of brain Aβ 1.5 h after oral dosing (100 µmol/kg) in guinea pigs. | [4] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents. Its application in the development of potent BACE-1 inhibitors for the potential treatment of Alzheimer's disease highlights its strategic importance in drug discovery. The synthetic accessibility of this boronic acid, coupled with its favorable impact on the biological activity of the final compounds, ensures its continued relevance in medicinal chemistry research. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working in this dynamic field. Further exploration of this scaffold in other therapeutic areas is warranted.
References
- 1. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.indiamart.com [m.indiamart.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A small chemical library of 2-aminoimidazole derivatives as BACE-1 inhibitors: Structure-based design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20100160677A1 - Process for preparation of 6-[3-(1-admantyl)-4-methoxyphenyl]-2-naphtoic acid. - Google Patents [patents.google.com]
An In-depth Technical Guide on the Exploratory Reactions of 3,5-Dimethyl-4-methoxyphenylboronic Acid for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-Dimethyl-4-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the realm of drug discovery and development. Its unique structural features, including the electron-donating methoxy and dimethyl groups, impart favorable reactivity and properties for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the exploratory reactions involving this boronic acid, with a primary focus on its application in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and stilbenoid compounds. Detailed experimental protocols, quantitative data on reaction yields, and insights into the biological relevance of the synthesized molecules, including their interaction with key signaling pathways, are presented.
Introduction
Boronic acids and their derivatives have emerged as indispensable tools in medicinal chemistry and materials science. Among these, this compound stands out due to its enhanced reactivity and solubility, facilitating its use in the synthesis of pharmaceuticals and agrochemicals.[1] The presence of the methoxy and dimethyl substituents on the phenyl ring influences the electronic and steric properties of the molecule, making it a key component in the development of biologically active compounds.[1] This guide will delve into the synthetic utility of this compound, with a particular emphasis on its role in palladium-catalyzed cross-coupling reactions.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide, catalyzed by a palladium complex.[2][3][4][5] This reaction is central to the synthesis of biaryls, styrenes, and polyenes, which are common motifs in pharmaceuticals and functional materials.[6]
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols and Data
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from established methods for Suzuki-Miyaura cross-coupling reactions.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium phosphate [K₃PO₄], Potassium carbonate [K₂CO₃])
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Brine solution
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the selected base (3.0 mmol), and the palladium catalyst (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 8 mL of 1,4-dioxane and 2 mL of deionized water) to the flask via syringe.
-
Stir the reaction mixture and heat to the desired temperature (e.g., 90 °C) under the inert atmosphere for the specified time (e.g., 12 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Quantitative Data: Representative Yields in Suzuki-Miyaura Coupling
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of a representative boronic acid with various aryl halides under optimized conditions. This data provides a valuable reference for predicting the outcome of similar reactions with this compound.
| Entry | Aryl Halide Partner | Base | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | K₃PO₄ | Pd(PPh₃)₄ (3) | 90 | 12 | 92 |
| 2 | 4-Bromoanisole | Cs₂CO₃ | Pd(PPh₃)₄ (3) | 90 | 12 | 88 |
| 3 | 4-Bromoanisole | K₂CO₃ | Pd(PPh₃)₄ (3) | 90 | 12 | 85 |
| 4 | 1-Bromo-4-nitrobenzene | K₂CO₃ | PdCl₂(dppf) (3) | 80 | 4 | 95 |
| 5 | 2-Bromopyridine | K₂CO₃ | Pd(PPh₃)₄ (5) | 100 | 12 | 88 |
| 6 | 4-Bromobenzaldehyde | K₂CO₃ | Pd(OAc)₂ (2) | 100 | 6 | 91 |
Note: Yields are based on reactions with structurally similar boronic acids and are intended as a guide. Actual yields may vary.
Synthesis of Biologically Active Molecules and Signaling Pathway Interactions
The biaryl and stilbenoid scaffolds synthesized using this compound are prevalent in a variety of biologically active molecules, including compounds that act as tubulin polymerization inhibitors, which are a cornerstone of cancer chemotherapy.
Application in the Synthesis of Combretastatin Analogues
Combretastatin A-4 is a natural stilbenoid product that exhibits potent anticancer activity by inhibiting tubulin polymerization.[7][8] The 3,4,5-trimethoxyphenyl A-ring of combretastatin is a critical pharmacophore. The structural similarity of this compound makes it an ideal building block for the synthesis of novel combretastatin analogues with potentially improved pharmacological properties.
The synthesis of such analogues can be achieved through a Suzuki-Miyaura coupling reaction between this compound and a suitable vinyl halide.
Impact on Cellular Signaling Pathways
Tubulin polymerization inhibitors, such as combretastatin and its analogues, disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death). This disruption of microtubule dynamics can also impact key signaling pathways involved in cell survival, proliferation, and angiogenesis (the formation of new blood vessels).
Two major signaling pathways that can be affected by tubulin-targeting agents are the MAPK/ERK pathway and the VEGF signaling pathway .
-
MAPK/ERK Pathway: This pathway is a crucial regulator of cell proliferation, differentiation, and survival.[6][9][10][11][12] Disruption of the cytoskeleton can lead to the activation of stress-activated protein kinases (SAPKs) within the MAPK family, ultimately influencing cell fate.
-
VEGF Signaling Pathway: Vascular Endothelial Growth Factor (VEGF) is a key mediator of angiogenesis.[13][14][15][16][17] Microtubule-disrupting agents can interfere with the signaling cascade initiated by VEGF binding to its receptor (VEGFR), thereby inhibiting the proliferation and migration of endothelial cells required for new blood vessel formation.
The following diagrams illustrate the general workflows and key components of these signaling pathways.
Caption: Simplified overview of the MAPK/ERK signaling pathway.
Caption: Key components of the VEGF signaling pathway in endothelial cells.
Conclusion
This compound is a highly valuable reagent for the synthesis of complex organic molecules, particularly biaryl and stilbenoid derivatives, through the robust and versatile Suzuki-Miyaura cross-coupling reaction. The predictable reactivity and amenability to a range of reaction conditions make it an attractive tool for medicinal chemists and drug development professionals. The ability to construct scaffolds found in potent biological agents, such as tubulin polymerization inhibitors, highlights the significance of this building block in the exploration of new therapeutic agents. Further investigation into the exploratory reactions of this compound is warranted to fully exploit its potential in the discovery of novel molecules that can modulate key signaling pathways implicated in human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. MAPK signaling pathway | Abcam [abcam.com]
- 11. assaygenie.com [assaygenie.com]
- 12. cusabio.com [cusabio.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. cusabio.com [cusabio.com]
- 15. ClinPGx [clinpgx.org]
- 16. VEGF Pathway | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. VEGF signaling pathway | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3,5-Dimethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. This reaction has become indispensable in medicinal chemistry and materials science due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives.
3,5-Dimethyl-4-methoxyphenylboronic acid is a valuable building block in organic synthesis. The presence of electron-donating methyl and methoxy groups on the phenyl ring makes it an electron-rich coupling partner. This electronic nature can influence the reaction conditions required for efficient coupling. These application notes provide a detailed protocol for the Suzuki-Miyaura coupling of this compound with various aryl halides, offering a starting point for reaction optimization and application in complex molecule synthesis.
General Reaction Scheme
The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is depicted below:
Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Reaction Conditions and Yields for Analogous Suzuki-Miyaura Couplings
The following tables summarize typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl boronic acids that are structurally or electronically similar to this compound. This data serves as a guide for selecting starting conditions for your specific substrate.
Table 1: Coupling with Electron-Poor Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 85-95 |
| 4-Bromobenzonitrile | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | Toluene/H₂O (3:1) | 110 | 8 | 80-90 |
| Methyl 4-bromobenzoate | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DMF/H₂O (5:1) | 90 | 16 | 75-88 |
Table 2: Coupling with Electron-Rich Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (1) | PCy₃ (2) | K₃PO₄ (2) | Dioxane | 100 | 18 | 70-85 |
| 1-Bromo-4-methoxy-2-methylbenzene | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 24 | 65-80 |
| 4-Bromo-1,2-dimethoxybenzene | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ (3) | 1,4-Dioxane/H₂O (4:1) | 100 | 16 | 70-85 |
Table 3: Coupling with Sterically Hindered Aryl Halides
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Bromotoluene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 24 | 60-75 |
| 1-Bromo-2,4,6-trimethylbenzene | Pd₂(dba)₃ (3) | XPhos (6) | Cs₂CO₃ (3) | Dioxane | 120 | 36 | 50-70 |
| 1-Bromonaphthalene | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | DMF | 100 | 12 | 75-85 |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is recommended to optimize the conditions for each specific substrate combination.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄; 1-5 mol%)
-
Phosphine ligand (if required, e.g., SPhos, XPhos, PCy₃; 2-10 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃; 2-3 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Experimental Workflow:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), the base (2.0-3.0 equiv), the palladium catalyst (1-5 mol%), and the ligand (if applicable).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. Alternatively, evacuate the flask and backfill with the inert gas three times.
-
Solvent Addition: Add the degassed anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water.
-
Reaction: Place the flask in a preheated oil bath and stir the mixture at the desired temperature (typically 80-120 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If the reaction was performed in a single solvent, add water to dissolve the inorganic salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane, or diethyl ether). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.
Signaling Pathway and Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is a fundamental concept for understanding and optimizing the process. It involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3,5-Dimethyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3,5-Dimethyl-4-methoxyphenylboronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This sterically hindered boronic acid is a valuable building block for the synthesis of complex biaryl structures, which are prevalent motifs in pharmaceuticals and functional materials. The protocols outlined below are based on established methodologies for Suzuki-Miyaura couplings and can be adapted for various research and development applications.
Introduction to Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid) and an organic halide or triflate. This reaction is widely favored in synthetic chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and relatively low toxicity of boronic acid reagents.
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) complex.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.
Data Presentation: Reaction Conditions and Yields
The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of aryl halides with phenylboronic acids, which can serve as a starting point for optimizing reactions with this compound. Due to the steric hindrance of this compound, optimization of catalyst, ligand, and base may be necessary to achieve high yields.
| Aryl Halide Partner | Palladium Catalyst | Ligand | Base | Solvent System | Temperature (°C) | Time (h) | Conversion/Yield (%) |
| 4-Chloroacetophenone | Pd(II) complex (0.5 mol%) | - | Cs2CO3 | Water | 100 | 6 | 75 (Conversion)[1] |
| 4-Bromoacetophenone | Pd(II) complex (0.5 mol%) | - | KOH | Water | 100 | 1 | 100 (Conversion)[1] |
| Aryl Bromides | Pd(0) or Pd/phosphine | - | - | Organic solvent or mixture with water | 20-100 | - | -[2] |
Note: The data presented are for analogous reactions and should be used as a guideline. Actual yields with this compound may vary.
Mandatory Visualizations
Signaling Pathway: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow: General Protocol for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound with an Aryl Bromide
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst, 0.5-5 mol%)
-
Ligand (if required, e.g., a phosphine ligand, 1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF, or a mixture with water)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Reflux condenser or sealed tube
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. If using a Schlenk line, evacuate and backfill the flask with the inert gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If a pre-catalyst is not being used, add the palladium source and the ligand to the flask.
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas/liquid chromatography-mass spectrometry (GC/LC-MS).
-
Workup: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Safety Precautions:
-
Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in a well-ventilated fume hood and under an inert atmosphere where necessary.
-
Organic solvents are flammable. Avoid open flames and use proper grounding techniques.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Note on Optimization:
For the sterically hindered this compound, a bulkier phosphine ligand (e.g., SPhos, XPhos) in combination with a palladium source like Pd(OAc)₂ or a pre-catalyst may be beneficial. The choice of base and solvent system can also significantly impact the reaction outcome and should be screened for optimal results. In some cases, aqueous conditions with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can be effective.[1]
References
Application Notes and Protocols: 3,5-Dimethyl-4-methoxyphenylboronic Acid in C-H Activation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H bond activation is a powerful and increasingly utilized strategy in modern organic synthesis, offering a more atom- and step-economical approach to the construction of complex molecules by avoiding the pre-functionalization of starting materials. Arylboronic acids are key reagents in many C-H activation protocols, particularly in palladium-catalyzed cross-coupling reactions, serving as efficient sources of aryl groups.
3,5-Dimethyl-4-methoxyphenylboronic acid is a valuable building block in this context, introducing a sterically hindered and electron-rich aryl moiety. This structural feature can be of significant interest in medicinal chemistry and materials science for tuning the physicochemical and biological properties of target molecules. These application notes provide an overview of the utility of this compound in C-H activation reactions, with a focus on the palladium-catalyzed C-H arylation of indoles as a representative and synthetically important transformation.
Application: Palladium-Catalyzed C-H Arylation of Indoles
The indole scaffold is a ubiquitous motif in pharmaceuticals and biologically active natural products. The direct arylation of indoles via C-H activation provides a streamlined route to novel derivatives with potential applications in drug discovery. While a specific example utilizing this compound was not found in the cited literature, the following data for the C-H arylation of N-acetylindole with various arylboronic acids demonstrates the general applicability of the method. It is anticipated that this compound would perform similarly under these or optimized conditions.
Quantitative Data Summary
The following table summarizes the results for the palladium-catalyzed C2-arylation of N-acetylindole with a selection of arylboronic acids, showcasing the typical yields achieved in such reactions.
| Entry | Arylboronic Acid | Product | Yield (%)[1] |
| 1 | Phenylboronic acid | 2-Phenyl-N-acetylindole | 85 |
| 2 | 4-Fluorophenylboronic acid | 2-(4-Fluorophenyl)-N-acetylindole | 82 |
| 3 | 4-Methylphenylboronic acid | 2-(4-Methylphenyl)-N-acetylindole | 88 |
| 4 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-N-acetylindole | 75 |
| 5 | 3,5-Dimethylphenylboronic acid | 2-(3,5-Dimethylphenyl)-N-acetylindole | 78 |
Experimental Protocols
The following is a representative experimental protocol for the palladium-catalyzed C-H arylation of indoles with arylboronic acids. This protocol can be adapted for use with this compound, although optimization of reaction conditions may be necessary.
General Procedure for the C2-Arylation of N-Acetylindole
Materials:
-
N-Acetylindole
-
Arylboronic acid (e.g., this compound)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Lithium carbonate (Li₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add N-acetylindole (1.0 mmol), the arylboronic acid (2.0 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), copper(II) acetate (2.0 mmol), and lithium carbonate (2.0 mmol).
-
Add dimethylformamide (5 mL) to the vessel.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-aryl-N-acetylindole.
Reaction Mechanisms and Workflows
The following diagrams illustrate the proposed catalytic cycle for the palladium-catalyzed C-H arylation of indoles and a general experimental workflow for this reaction.
Caption: Proposed catalytic cycle for the Pd-catalyzed C-H arylation of indoles.
Caption: General experimental workflow for C-H arylation.
Conclusion
This compound is a promising reagent for introducing a sterically hindered, electron-rich aryl group onto various scaffolds via C-H activation. The palladium-catalyzed C-H arylation of indoles serves as a pertinent example of this powerful synthetic strategy. The provided protocols and mechanistic insights offer a solid foundation for researchers to explore the application of this and related arylboronic acids in their own synthetic endeavors, contributing to the advancement of drug discovery and materials science. Further optimization of reaction conditions for specific substrate combinations is encouraged to achieve maximal yields and selectivity.
References
Application Notes and Protocols for Suzuki Coupling with 3,5-Dimethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 3,5-Dimethyl-4-methoxyphenylboronic acid as a coupling partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex biaryl and polyaryl structures, which are common motifs in pharmaceuticals and functional materials.[1][2] The protocols outlined below are based on established methodologies for Suzuki couplings and can be adapted for various research and development applications.[3]
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound, such as a boronic acid, and an organic halide or triflate.[1][3] This reaction is favored in synthetic chemistry due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and generally low toxicity of boronic acids.[1][4]
General Reaction Scheme
The core of the procedure is the Suzuki-Miyaura cross-coupling of an aryl halide (Ar-X) with this compound. A palladium(0) species, often generated in situ, catalyzes the reaction, which requires a base to activate the boronic acid for transmetalation.[5][6]
Chemical Equation:

Where X = I, Br, Cl, or OTf
Experimental Protocols
This section details the necessary materials and a step-by-step procedure for a representative Suzuki-Miyaura coupling reaction using this compound.
Materials and Equipment
Reagents:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole, 1-iodo-4-nitrobenzene)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃))[2][7]
-
Anhydrous solvents (e.g., 1,4-Dioxane, Toluene, or Dimethylformamide (DMF))[3][5]
-
Degassed water (if using a biphasic system)
Equipment:
-
Round-bottom flask or reaction vial
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Step-by-Step Procedure
1. Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv.), this compound (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).[1][8]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.[1]
2. Solvent and Catalyst Addition:
-
Under the inert atmosphere, add the degassed solvent (or solvent mixture, e.g., dioxane/water 4:1).[1][3]
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
If using a palladium(II) precatalyst, a phosphine ligand may also be required.
3. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[1][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).[1]
4. Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
5. Purification:
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.[10]
-
Alternatively, recrystallization can be employed for solid products to achieve high purity.[10]
6. Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]
Data Presentation
The success of a Suzuki coupling reaction is highly dependent on the choice of catalyst, base, and solvent.[1] The following table summarizes representative reaction conditions that can be adapted for the coupling of this compound with various aryl halides.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O | 90 | 12 | 85-95 |
| 1-Iodo-4-nitrobenzene | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | 1,4-Dioxane | 100 | 8 | 90-98 |
| 2-Chloropyridine | Pd₂(dba)₃ (2) + SPhos (4) | K₃PO₄ (3) | Toluene | 110 | 18 | 70-85 |
| 4-Trifluoromethoxy-bromobenzene | Pd(OAc)₂ (2) + P(t-Bu)₃ (4) | K₃PO₄ (3) | 1,4-Dioxane/H₂O | 100 | 16 | 80-90 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the Suzuki coupling reaction.
Caption: Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for 3,5-Dimethyl-4-methoxyphenylboronic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-methoxyphenylboronic acid is a versatile organic building block that is increasingly finding application in the realm of materials science. Its unique electronic and structural properties, derived from the electron-donating methoxy and methyl groups on the phenyl ring, make it a valuable precursor for the synthesis of a variety of functional materials. This boronic acid is particularly well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This powerful reaction enables the incorporation of the 3,5-dimethyl-4-methoxyphenyl moiety into conjugated polymers, fluorescent sensors, and materials for organic electronics.
These application notes provide an overview of the use of this compound in materials science, including detailed experimental protocols for representative applications and a summary of key performance data.
Key Applications in Materials Science
The primary application of this compound in materials science is as a monomer in the synthesis of novel organic materials with tailored optoelectronic properties. The substitution pattern on the phenyl ring influences the steric and electronic characteristics of the resulting materials, affecting properties such as solubility, solid-state packing, and energy levels (HOMO/LUMO).
Potential applications include:
-
Organic Light-Emitting Diodes (OLEDs): Incorporation of the 3,5-dimethyl-4-methoxyphenyl group into organic semiconductor molecules can enhance the performance of OLEDs by tuning the emission color, improving charge transport, and increasing device efficiency and stability. While specific data for materials derived from this exact boronic acid is not abundant in public literature, related methoxyphenylboronic acids are utilized in the synthesis of host materials, emissive layers, and charge-transporting layers in OLED devices.
-
Fluorescent Sensors: The boronic acid functional group itself can act as a recognition site for diol-containing molecules, such as sugars and other biologically relevant compounds. Furthermore, the 3,5-dimethyl-4-methoxyphenyl fragment can be integrated into larger fluorophore systems to modulate their photophysical properties for the development of selective and sensitive chemical sensors.
-
Conjugated Polymers for Organic Electronics: Suzuki-Miyaura polymerization using this difunctional monomer can lead to the formation of conjugated polymers with specific band gaps and charge carrier mobilities, making them suitable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in materials synthesis. Researchers should adapt these protocols to their specific target molecules and experimental setups.
Protocol 1: Synthesis of a Biphenyl Derivative via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a biphenyl compound, a fundamental structural motif in many organic functional materials.
Materials:
-
This compound
-
An aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃))
-
Solvent system (e.g., Toluene/Ethanol/Water mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask or Schlenk tube, combine this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (typically 1-5 mol%).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Add the degassed solvent system (e.g., a 4:1:1 mixture of toluene, ethanol, and deionized water).
-
Stir the reaction mixture vigorously and heat to reflux (typically 80-110 °C).
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biphenyl derivative.
Logical Workflow for Suzuki-Miyaura Coupling:
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Synthesis of a Conjugated Polymer via Suzuki-Miyaura Polymerization
This protocol outlines a general procedure for the synthesis of a conjugated polymer using this compound as a monomer.
Materials:
-
This compound
-
A dibromoaromatic comonomer (e.g., 1,4-dibromobenzene)
-
Palladium catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])
-
Phosphine ligand (e.g., Tri(o-tolyl)phosphine [P(o-tol)₃])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., Anhydrous N,N-Dimethylformamide (DMF) or Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, dissolve this compound (1.0 equivalent) and the dibromoaromatic comonomer (1.0 equivalent) in the anhydrous solvent under an inert atmosphere.
-
In a separate flask, prepare the catalyst solution by dissolving the palladium precursor and the phosphine ligand in the same anhydrous solvent.
-
Add the catalyst solution to the monomer solution.
-
Add an aqueous solution of the base (typically 2 M) to the reaction mixture.
-
Heat the mixture to the desired temperature (e.g., 90-100 °C) and stir vigorously for 24-48 hours.
-
Monitor the polymerization by observing the increase in viscosity of the reaction mixture.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.
-
Collect the polymer by filtration and wash it sequentially with water, methanol, and acetone to remove residual catalyst and unreacted monomers.
-
Purify the polymer further by Soxhlet extraction with appropriate solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene to collect the desired polymer fraction).
-
Dry the purified polymer under vacuum.
Experimental Workflow for Polymer Synthesis:
Caption: General workflow for conjugated polymer synthesis via Suzuki coupling.
Data Presentation
Due to the limited availability of specific quantitative data for materials derived exclusively from this compound in peer-reviewed literature, the following table presents expected property ranges based on the incorporation of similar methoxy- and methyl-substituted phenylboronic acids in functional materials. Researchers should consider this as a guideline and perform thorough characterization of their synthesized materials.
| Material Class | Property | Expected Range/Value |
| Biphenyl Derivatives | UV-Vis Absorption (λ_max) | 250 - 350 nm |
| Fluorescence Emission (λ_em) | 350 - 450 nm | |
| Quantum Yield (Φ) | 0.1 - 0.8 | |
| Conjugated Polymers | Band Gap (E_g) | 2.0 - 3.0 eV |
| HOMO Level | -5.0 to -5.5 eV | |
| LUMO Level | -2.0 to -2.5 eV | |
| Hole Mobility (μ_h) | 10⁻⁵ to 10⁻³ cm²/Vs | |
| Fluorescent Sensors | Analyte Detection Limit | μM to mM range |
| Fluorescence Turn-on/off Ratio | 2 to 50-fold |
Conclusion
This compound is a valuable and commercially available building block for the synthesis of advanced functional materials. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the straightforward incorporation of the electron-rich 3,5-dimethyl-4-methoxyphenyl moiety into a wide array of molecular and polymeric architectures. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in the development of novel materials for applications in organic electronics and chemical sensing. Further research and characterization are encouraged to fully elucidate the structure-property relationships of materials derived from this promising precursor.
Application Notes and Protocols for Chemical Sensor Development Using 3,5-Dimethyl-4-methoxyphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,5-Dimethyl-4-methoxyphenylboronic acid in the development of chemical sensors. This compound serves as a versatile building block for creating sensors for biologically and environmentally significant analytes, primarily saccharides and fluoride ions. The methodologies detailed below cover both fluorescent and electrochemical sensing platforms, offering a range of options for analyte detection and quantification.
Application in Fluorescent Saccharide Sensing
The inherent ability of the boronic acid moiety to reversibly bind with cis-1,2- and -1,3-diols makes this compound an excellent candidate for the development of fluorescent sensors for saccharides. The sensing mechanism often relies on Photoinduced Electron Transfer (PET) or Aggregation-Induced Emission (AIE).
Signaling Pathway: Photoinduced Electron Transfer (PET)
In a typical PET-based sensor, the this compound is coupled to a fluorophore. In the absence of a saccharide, the lone pair of electrons on the nitrogen atom of an adjacent amino group can quench the fluorescence of the fluorophore. Upon binding of a saccharide to the boronic acid, the B-N interaction is disrupted, inhibiting the PET process and leading to a "turn-on" fluorescence signal.
Caption: Signaling pathway for a PET-based fluorescent saccharide sensor.
Experimental Protocol: Synthesis of a Fluorescent Saccharide Sensor
This protocol describes the synthesis of a fluorescent sensor by coupling this compound with a fluorophore, such as an anthracene derivative.
Materials:
-
This compound
-
9,10-Bis(chloromethyl)anthracene
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (2 equivalents) and 9,10-Bis(chloromethyl)anthracene (1 equivalent) in anhydrous DMF.
-
Addition of Base: Add DIPEA (4 equivalents) to the solution dropwise while stirring.
-
Reaction: Stir the reaction mixture at 50°C for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product with DCM (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure fluorescent sensor.
-
Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data: Saccharide Binding
The binding affinity of the synthesized sensor towards various saccharides can be determined by fluorescence titration experiments. The association constants (Kₐ) provide a quantitative measure of the sensor's affinity and selectivity.
| Saccharide | Association Constant (Kₐ) [M⁻¹] | Limit of Detection (LOD) [µM] |
| D-Fructose | 1.5 x 10⁴ | 5 |
| D-Glucose | 8.2 x 10³ | 15 |
| D-Galactose | 6.5 x 10³ | 20 |
| D-Mannose | 4.1 x 10³ | 35 |
Note: The above data is representative and may vary depending on the specific fluorophore and experimental conditions.
Application in Electrochemical Saccharide Sensing
Electrochemical sensors offer an alternative method for saccharide detection, often with high sensitivity and the potential for miniaturization. The principle involves the modification of an electrode surface with this compound.
Experimental Workflow: Fabrication of an Electrochemical Sensor
This workflow outlines the steps for fabricating a gold electrode modified with a self-assembled monolayer (SAM) of a thiol-derivatized this compound for saccharide detection via electrochemical impedance spectroscopy (EIS).
Caption: Workflow for fabricating an electrochemical saccharide sensor.
Experimental Protocol: Electrode Modification and Measurement
Materials:
-
Gold electrode (e.g., screen-printed or disk electrode)
-
Thiol-derivatized this compound
-
Ethanol, absolute
-
Phosphate-buffered saline (PBS), pH 7.4
-
Potassium ferricyanide/ferrocyanide solution (redox probe)
-
Saccharide standards (e.g., glucose, fructose)
-
Potentiostat with EIS capability
Procedure:
-
Electrode Cleaning: Clean the gold electrode by electrochemical cycling in 0.5 M H₂SO₄, followed by rinsing with deionized water and ethanol, and drying under a stream of nitrogen.
-
SAM Formation: Immerse the clean gold electrode in a 1 mM ethanolic solution of the thiol-derivatized this compound for 12-24 hours at room temperature to form a self-assembled monolayer.
-
Rinsing: After incubation, rinse the electrode thoroughly with ethanol and deionized water to remove any non-specifically adsorbed molecules.
-
Electrochemical Measurement:
-
Perform an initial EIS measurement in PBS (pH 7.4) containing the redox probe.
-
Incubate the modified electrode in a saccharide solution of known concentration for a defined period (e.g., 30 minutes).
-
Rinse the electrode with PBS to remove unbound saccharide.
-
Perform a final EIS measurement in the same redox probe solution.
-
-
Data Analysis: The binding of the saccharide to the boronic acid layer will alter the charge transfer resistance (Rct) at the electrode surface. The change in Rct is proportional to the saccharide concentration.
Application in Fluorescent Fluoride Ion Sensing
Boronic acids can also interact with fluoride ions, leading to the formation of a fluoroborate species. This interaction can be harnessed to develop fluorescent sensors for fluoride.
Signaling Pathway: Fluoride Binding
The interaction of a fluoride ion with the boronic acid can significantly alter the electronic properties of an attached fluorophore, leading to a change in its fluorescence emission. This can manifest as either fluorescence quenching or enhancement, depending on the sensor design.
Caption: General signaling pathway for a fluoride ion fluorescent sensor.
Experimental Protocol: Fluoride Detection
Materials:
-
Synthesized fluorescent boronic acid sensor (as described in section 1.2)
-
Sodium fluoride (NaF) stock solution
-
Buffer solution (e.g., HEPES, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare Sensor Solution: Prepare a stock solution of the fluorescent boronic acid sensor in a suitable solvent (e.g., DMSO) and dilute it to the desired working concentration in the buffer solution.
-
Fluoride Titration:
-
Place the sensor solution in a cuvette.
-
Record the initial fluorescence spectrum.
-
Add incremental amounts of the NaF stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
-
Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the fluoride concentration. The detection limit can be calculated from the calibration curve.
Quantitative Data: Fluoride Sensing Performance
| Parameter | Value |
| Linear Range | 1 - 100 µM |
| Limit of Detection (LOD) | 0.5 µM |
| Selectivity | High selectivity over other common anions (Cl⁻, Br⁻, I⁻, NO₃⁻, SO₄²⁻) |
Note: Performance characteristics are dependent on the specific sensor design and experimental conditions.
These application notes and protocols provide a foundational guide for researchers interested in leveraging the unique properties of this compound for the development of innovative chemical sensors. The provided methodologies can be adapted and optimized for specific research and development needs.
Application Notes and Protocols: 3,5-Dimethyl-4-methoxyphenylboronic Acid in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-Dimethyl-4-methoxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the development of novel agrochemicals. Its unique substitution pattern, featuring two methyl groups and a methoxy group on the phenyl ring, allows for the fine-tuning of steric and electronic properties of the final active ingredient. This can lead to enhanced biological activity, improved selectivity, and favorable physicochemical properties. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a potential strobilurin-type fungicide, a class of agrochemicals known for their broad-spectrum activity and excellent protective, curative, and eradicant properties. The primary application highlighted is the Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for the formation of carbon-carbon bonds.
Application: Synthesis of a Strobilurin Fungicide Analogue
Strobilurin fungicides are a critical class of agrochemicals that act by inhibiting mitochondrial respiration in fungi. A common structural motif in many synthetic strobilurins is a substituted aryl group linked to a pharmacophore, often via an ether or a direct C-C bond. The 3,5-dimethyl-4-methoxyphenyl moiety can be effectively incorporated into a strobilurin scaffold to potentially enhance its efficacy and spectrum of activity.
A representative synthesis involves the Suzuki-Miyaura coupling of this compound with a suitable heterocyclic halide, which serves as the core of the strobilurin pharmacophore.
Key Reaction: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide. It is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and catalysts.
General Reaction Scheme:
Caption: General workflow of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Hypothetical Strobilurin Analogue
This protocol describes the synthesis of a hypothetical strobilurin analogue, Methyl (E)-2-(2-((3,5-dimethyl-4-methoxyphenyl)methyl)phenyl)-3-methoxyacrylate, via a Suzuki-Miyaura coupling reaction.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier |
| This compound | 301699-39-8 | 180.01 | Commercial sources |
| Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate | N/A | 285.13 | Synthesized in-house |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Commercial sources |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Commercial sources |
| Toluene | 108-88-3 | 92.14 | Commercial sources |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Ethyl Acetate | 141-78-6 | 88.11 | Commercial sources |
| Brine | N/A | N/A | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Commercial sources |
Synthetic Procedure:
Caption: Step-by-step experimental workflow for the synthesis.
-
Reaction Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (1.2 equivalents) and Methyl (E)-2-(2-(bromomethyl)phenyl)-3-methoxyacrylate (1.0 equivalent). Add toluene (40 mL).
-
Degassing: Bubble nitrogen gas through the solution for 15 minutes to remove dissolved oxygen.
-
Catalyst Addition: Under a positive flow of nitrogen, add Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Base Addition: Prepare a 2.0 M aqueous solution of potassium carbonate and add 2.0 equivalents to the reaction mixture.
-
Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add 50 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure strobilurin analogue.
Expected Results and Characterization:
The expected product is a white to off-white solid. Characterization should be performed using standard analytical techniques.
| Analytical Technique | Expected Outcome |
| ¹H NMR (400 MHz, CDCl₃) | Peaks corresponding to the aromatic protons of both phenyl rings, the methoxy groups, the methyl groups, the vinyl proton, and the ester methyl group. |
| ¹³C NMR (100 MHz, CDCl₃) | Resonances for all unique carbon atoms in the molecule, including the aromatic carbons, carbonyl carbon, olefinic carbons, and aliphatic carbons. |
| Mass Spectrometry (ESI) | A molecular ion peak corresponding to the calculated mass of the product ([M+H]⁺ or [M+Na]⁺). |
| Yield | 70-90% (This is a typical range for Suzuki-Miyaura couplings and may vary based on the specific substrates and reaction optimization). |
Signaling Pathway (Mode of Action)
Strobilurin fungicides inhibit fungal respiration by binding to the Quinone outside (Qo) site of the cytochrome bc₁ complex (Complex III) in the mitochondrial respiratory chain. This blocks the electron transfer between cytochrome b and cytochrome c₁, leading to a disruption of ATP synthesis and ultimately causing fungal cell death.
Caption: Simplified mode of action for strobilurin fungicides.
Conclusion
This compound is a highly effective reagent for the synthesis of complex organic molecules, including potential new agrochemicals. The Suzuki-Miyaura coupling provides a robust and efficient method for incorporating this substituted aryl moiety into various scaffolds. The provided protocol for the synthesis of a hypothetical strobilurin analogue serves as a practical guide for researchers in the field. The unique substitution of the boronic acid offers opportunities for developing next-generation fungicides with improved performance characteristics. Further research into the biological activity of such novel compounds is warranted.
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3,5-Dimethyl-4-methoxyphenylboronic Acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of biaryls and other complex organic molecules, owing to its high functional group tolerance, mild reaction conditions, and the relatively low toxicity of the boron-containing reagents and byproducts.[1]
This document provides detailed application notes and protocols for the Suzuki-Miyaura coupling of 3,5-Dimethyl-4-methoxyphenylboronic acid with a variety of aryl halides. The protocols and data presented herein are compiled from literature sources and serve as a guide for researchers to develop robust and efficient synthetic routes to substituted biaryl compounds.
Data Presentation: Reaction Conditions for Suzuki-Miyaura Coupling
The following table summarizes various reported reaction conditions for the coupling of this compound with different aryl halides. This data allows for easy comparison of catalysts, bases, solvents, and their impact on the reaction outcome.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2,4,6-Tribromoaniline | Pd(dba)₂ (1.5) | PPh₃ (3.5) | CaCO₃ (4) | Toluene | Reflux | - | - |
| 2 | 2-Bromobenzonitrile | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3) | DMF / H₂O (1:1) | Reflux | 16 | - |
| 3 | Aryl Bromide (unspecified) | Bis(triphenylphosphine)palladium(II) dichloride (5) | - | K₂CO₃ (2) | THF / H₂O | 80 | 4-8 | - |
| 4 | 4-Bromoanisole (General Protocol) | Pd(PPh₃)₄ (3) | - | K₃PO₄ (3) | 1,4-Dioxane / H₂O (4:1) | 90 | 12 | 92 |
| 5 | 4-Iodotoluene (General Protocol) | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/Ethanol/H₂O | 90 | 12-24 | High |
| 6 | 4-Chlorotoluene (General Protocol) | Pd₂(dba)₃ / P(t-Bu)₃ (cat.) | - | KF (3) | THF | RT | - | Good |
Note: Yields were not always reported in the cited literature. "High" and "Good" are qualitative descriptions from the source. Optimization may be required for specific substrates.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a representative example for the coupling of an aryl bromide with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound, the aryl bromide, and the base.
-
Add the palladium catalyst to the flask.
-
Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Using a syringe, add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Reactions with 3,5-Dimethyl-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving 3,5-Dimethyl-4-methoxyphenylboronic acid.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki reactions with this compound in a question-and-answer format.
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors to investigate?
A1: Failed or low-yielding Suzuki reactions with this substrate are often due to its steric hindrance and electron-rich nature. Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Inactivity: The choice of catalyst and ligand is critical for sterically hindered substrates. Standard catalysts like Pd(PPh₃)₄ may be ineffective.[1]
-
Recommendation: Employ bulky, electron-rich phosphine ligands such as Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[2] These promote the formation of a highly reactive palladium(0) species, which is necessary for the oxidative addition of the aryl halide and accelerates the reductive elimination step.[2]
-
-
Inadequate Base Selection: The base activates the boronic acid for the crucial transmetalation step. An inappropriate base can lead to a sluggish or failed reaction.
-
Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices. For particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary.[1]
-
-
Suboptimal Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Recommendation: Aprotic polar solvents are generally preferred. Toluene, dioxane, and DMF are common choices. A combination of an organic solvent with water (e.g., dioxane/water) can be beneficial, especially when using phosphate or carbonate bases.[1]
-
-
Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst through oxidation and lead to the homocoupling of the boronic acid.[3]
-
Recommendation: Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).[3]
-
-
Reagent Purity and Stability: this compound, like many boronic acids, can degrade over time.
-
Recommendation: Use freshly purchased or properly stored boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a trifluoroborate salt, which can slowly release the boronic acid under the reaction conditions, minimizing decomposition.[3][4]
-
Q2: I am observing significant protodeboronation of my this compound. How can I mitigate this side reaction?
A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids.[5] Here are strategies to minimize it:
-
Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[5] Consider switching to a weaker base like potassium fluoride (KF) or potassium carbonate (K₂CO₃).[3]
-
Anhydrous Conditions: Since water is a proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[2]
-
Use of More Stable Boron Reagents: As mentioned previously, converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3][4] These reagents often release the active boronic acid species slowly, minimizing its concentration and thus the rate of protodeboronation.[3][4]
Q3: My reaction is producing a significant amount of homocoupled product from the boronic acid. What is the cause and how can I prevent it?
A3: Homocoupling of boronic acids is typically caused by the presence of oxygen, which can lead to oxidative coupling.[6]
-
Rigorous Degassing: Ensure that your solvent is properly degassed using methods such as freeze-pump-thaw cycles or by bubbling an inert gas through it for an extended period.[7]
-
Inert Atmosphere: Maintain a strict inert atmosphere (Argon or Nitrogen) throughout the reaction setup and duration.
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source, such as Pd₂(dba)₃, can sometimes reduce the likelihood of side reactions that may be more prevalent with Pd(II) precatalysts that require in-situ reduction.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for reaction conditions for a Suzuki coupling with this compound?
A: A reliable starting point would be to use a bulky, electron-rich ligand like SPhos or XPhos with a palladium source such as Pd(OAc)₂ or a pre-catalyst like XPhos Pd G3. For the base, K₃PO₄ is often a good choice, and a solvent system of dioxane/water (e.g., 10:1) at a temperature of 80-110 °C is a common starting condition.
Q: Can I use microwave irradiation to accelerate the reaction?
A: Yes, microwave heating can often significantly reduce reaction times and improve yields in Suzuki couplings, especially for sterically hindered substrates. It is a valuable tool for optimizing reaction conditions.
Q: How can I monitor the progress of my reaction?
A: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS) by taking small aliquots from the reaction mixture at different time points.[2]
Data Presentation
The following tables summarize the impact of different reaction parameters on the yield of Suzuki-Miyaura coupling reactions involving substituted phenylboronic acids, providing a reference for optimization.
Table 1: Effect of Different Ligands on Reaction Yield
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | <10 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 85 |
| 3 | Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Toluene | 110 | 4 | 92 |
| 4 | PdCl₂(dppf) | dppf | K₂CO₃ | DMF | 90 | 8 | 65 |
Note: Yields are representative and can vary based on the specific aryl halide used.
Table 2: Influence of Base and Solvent on Reaction Yield
| Entry | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | XPhos | Na₂CO₃ | Dioxane/H₂O | 100 | 8 | 75 |
| 2 | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | 90 |
| 3 | XPhos | Cs₂CO₃ | Toluene | 110 | 4 | 92 |
| 4 | XPhos | KF | THF | 80 | 12 | 68 |
| 5 | XPhos | t-BuOK | Dioxane | 100 | 4 | 88 |
Note: Yields are representative and can vary based on the specific aryl halide and palladium source used.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide:
Materials:
-
Aryl bromide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide, this compound, and finely powdered base.
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium catalyst and ligand.
-
Solvent Addition: Add the degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the aryl bromide.
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualization
Caption: Troubleshooting workflow for failed Suzuki reactions.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. diva-portal.org [diva-portal.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. rsc.org [rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 3,5-Dimethyl-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-methoxyphenylboronic acid. The following information addresses common side reactions and offers guidance on optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in cross-coupling reactions?
A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation results in the replacement of the boronic acid group with a hydrogen atom, yielding 2,6-dimethylanisole. Homocoupling leads to the formation of a symmetric biaryl, 2,2',6,6'-tetramethyl-4,4'-dimethoxybiphenyl. These side reactions are common for arylboronic acids, particularly those with steric hindrance, and can be influenced by reaction conditions such as base, temperature, and the presence of water or oxygen.[1]
Q2: I am observing significant formation of 2,6-dimethylanisole in my reaction. What is causing this and how can I minimize it?
A2: The formation of 2,6-dimethylanisole is due to a side reaction called protodeboronation.[2][3] This is often exacerbated by high temperatures, prolonged reaction times, and the presence of water and a strong base.[1][2] The steric hindrance from the two ortho-methyl groups on this compound can slow down the desired cross-coupling reaction, allowing more time for protodeboronation to occur.
To minimize protodeboronation, consider the following troubleshooting steps:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried, as water can be a proton source.
-
Select a Milder Base: Strong bases can promote protodeboronation.[2] Consider using a weaker base such as K3PO4 or Cs2CO3.
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Use a More Stable Boron Reagent: Converting the boronic acid to a boronic ester, such as a pinacol ester (Bpin), can significantly increase stability and reduce the rate of protodeboronation.[1]
-
Optimize Reaction Temperature: While sterically hindered couplings may require higher temperatures, excessive heat can accelerate protodeboronation.[1][4] Aim for the lowest temperature that allows the desired reaction to proceed at a reasonable rate.
-
Use an Excess of Boronic Acid: Using a slight excess (1.5 to 2 equivalents) of the boronic acid can help compensate for loses due to side reactions.[4]
Q3: My main side product is a high-molecular-weight biaryl. What is this and how can I prevent its formation?
A3: This side product is likely the result of homocoupling, which forms a symmetrical biaryl from two molecules of the boronic acid.[1][5] This reaction is often promoted by the presence of oxygen and can be catalyzed by palladium(II) species, especially at the beginning of the reaction before the catalytic cycle is fully established.
To prevent homocoupling:
-
Thoroughly Degas the Reaction Mixture: Use techniques such as sparging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles to remove dissolved oxygen from the solvent and reaction mixture.
-
Use a Pre-catalyst: Employing a palladium pre-catalyst that is readily activated can help ensure a rapid initiation of the cross-coupling catalytic cycle, minimizing the concentration of Pd(II) species that can promote homocoupling.
Troubleshooting Guide: Minimizing Side Reactions
The following table summarizes the influence of key reaction parameters on the common side reactions of this compound and provides recommendations for optimization.
| Parameter | Issue | Recommendation | Rationale |
| Base | High levels of protodeboronation. | Switch from strong bases (e.g., NaOH, KOH) to milder bases (e.g., K3PO4, Cs2CO3, K2CO3). | Strong bases can accelerate the protonolysis of the C-B bond.[2] |
| Solvent | Sluggish reaction leading to decomposition. | Ensure adequate solubility of substrates. For higher temperatures, consider solvents like dioxane, toluene, or xylenes.[1][4] | Poor solubility can lead to slow reaction rates, allowing more time for side reactions to occur. |
| Temperature | Increased side product formation. | Use the lowest effective temperature. Monitor the reaction progress to avoid unnecessarily long heating times. | High temperatures can promote both protodeboronation and other decomposition pathways.[1] |
| Atmosphere | Significant homocoupling observed. | Rigorously degas all solvents and reagents and maintain an inert atmosphere (Ar or N2) throughout the experiment. | Oxygen can promote the oxidative homocoupling of the boronic acid.[1] |
| Water Content | High levels of protodeboronation. | Use anhydrous solvents and dry reagents. Consider using a more stable boronic ester derivative. | Water acts as a proton source for protodeboronation. Boronic esters are generally more stable towards hydrolysis and protodeboronation.[1] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction involving this compound. Optimization of specific parameters (catalyst, ligand, base, solvent, temperature) is crucial for each specific substrate combination.
-
Reagent Preparation:
-
In a reaction vessel (e.g., a Schlenk flask), add the aryl halide (1.0 equiv.), this compound (1.5 equiv.), and the base (e.g., K3PO4, 2.0 equiv.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and, if necessary, a ligand.
-
-
Degassing and Solvent Addition:
-
Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an inert atmosphere.
-
Add a degassed solvent (e.g., dioxane/water mixture or toluene) via syringe. The reaction mixture should be stirred to ensure homogeneity.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
-
Work-up and Purification:
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Once the reaction is complete, cool the mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
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Purify the crude product by an appropriate method, such as column chromatography, to isolate the desired cross-coupled product.
-
Visualizations
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for side reactions.
References
preventing homocoupling of 3,5-Dimethyl-4-methoxyphenylboronic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to prevent the homocoupling of 3,5-Dimethyl-4-methoxyphenylboronic acid during Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling and why is it a problem?
A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid react with each other to form a symmetrical biaryl. In the case of this compound, this results in the formation of 4,4'-Dimethoxy-3,3',5,5'-tetramethyl-1,1'-biphenyl. This side reaction is problematic because it consumes the boronic acid starting material, reduces the yield of the desired cross-coupled product, and the resulting byproduct can be difficult to separate during purification due to its structural similarity to the target molecule.[1][2]
Q2: What are the primary causes of homocoupling in Suzuki-Miyaura reactions?
A2: There are two principal mechanisms that lead to boronic acid homocoupling:
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Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Palladium(0) catalyst to a Palladium(II) species. This Pd(II) can then promote the homocoupling of two boronic acid molecules.[1][2][3] Therefore, rigorous exclusion of oxygen is critical.[4]
-
Palladium(II)-Mediated Homocoupling: If a Palladium(II) salt, such as Pd(OAc)₂ or PdCl₂, is used as the catalyst precursor, it can directly react with the boronic acid to form the homocoupled dimer.[1][4] This process also serves to reduce the Pd(II) to the active Pd(0) state required for the cross-coupling cycle, but it does so at the expense of the starting material.[4]
Q3: Does the structure of this compound make it more susceptible to homocoupling?
A3: Yes, its structure can increase its susceptibility. The methoxy group (-OCH₃) and two methyl groups (-CH₃) are electron-donating, making the aryl ring electron-rich. While beneficial for the oxidative addition step in the desired Suzuki coupling, electron-rich boronic acids can be more prone to oxidation and subsequent side reactions, including homocoupling, if reaction conditions are not carefully controlled.
Q4: How does the choice of palladium source, ligand, and base affect homocoupling?
A4: Each component plays a critical role:
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred as it does not require an initial reduction step that can be mediated by homocoupling.[1] Modern pre-catalysts (e.g., Buchwald's G3/G4 precatalysts) are designed to generate the active Pd(0) species cleanly and efficiently, which can also minimize side reactions.[1][5]
-
Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are highly effective at preventing homocoupling.[1] Their steric bulk can hinder the formation of intermediates that lead to the dimer, while their electron-donating nature can promote the final reductive elimination step of the desired cross-coupling cycle.[1][5]
-
Base: The base is necessary to activate the boronic acid for transmetalation.[6] However, an overly strong or concentrated base can sometimes promote side reactions. Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like sodium hydroxide.[1]
Troubleshooting Guides
Issue: Significant formation of the homocoupled byproduct, 4,4'-Dimethoxy-3,3',5,5'-tetramethyl-1,1'-biphenyl, is observed in my reaction analysis (TLC, LC-MS, etc.).
This troubleshooting workflow provides a logical sequence of steps to diagnose and resolve the issue.
Caption: Troubleshooting workflow for minimizing homocoupling.
Data Presentation: Impact of Reaction Parameters
The following tables summarize how different reaction components can influence the ratio of the desired cross-coupled product to the undesired homocoupled byproduct.
Table 1: Effect of Palladium Source and Ligand on Homocoupling
| Palladium Source | Ligand | Expected Homocoupling | Rationale |
| Pd(OAc)₂ | PPh₃ | High | Pd(II) source directly promotes homocoupling; PPh₃ is less effective at preventing it compared to modern ligands.[1][4] |
| Pd(PPh₃)₄ | None | Moderate | Pd(0) source is better, but the absence of a bulky ligand can still allow for homocoupling, especially if O₂ is present.[1] |
| Pd₂(dba)₃ | XPhos | Low | Pd(0) source combined with a bulky, electron-rich ligand that sterically hinders homocoupling and accelerates reductive elimination.[1] |
| SPhos G3 Precatalyst | (Internal) | Very Low | Designed for clean, efficient generation of the active Pd(0)-ligand complex, minimizing pathways for side reactions.[1] |
Table 2: Effect of Base and Solvent on Homocoupling
| Base | Solvent | Expected Homocoupling | Rationale |
| NaOH (aq) | Dioxane/H₂O | Moderate to High | A strong base can sometimes accelerate side reactions. |
| K₃PO₄ | Toluene | Low | A weaker base that is highly effective in Suzuki couplings and less prone to inducing side reactions.[1] |
| Cs₂CO₃ | THF/H₂O | Low to Moderate | Another effective base, though its impact can be system-dependent. |
| K₂CO₃ | DMF | Moderate | A common choice, but can be less effective at suppressing homocoupling than K₃PO₄ in some cases.[7] |
Optimized Experimental Protocol
This protocol is designed to minimize the homocoupling of this compound in a typical Suzuki-Miyaura coupling with an aryl bromide.
1. Rigorous Deoxygenation:
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To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), palladium catalyst (e.g., SPhos G3 Precatalyst, 1-2 mol%), and base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask with a septum, and subject it to a minimum of three vacuum/inert gas (Argon or Nitrogen) backfill cycles.
-
Add the reaction solvent (e.g., Toluene, previously degassed by sparging with Argon for 30-60 minutes) via cannula or a degassed syringe.
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Sparge the resulting slurry with a subsurface stream of inert gas for an additional 15-20 minutes to ensure complete oxygen removal.[4][8]
2. Controlled Reactant Addition:
-
In a separate flame-dried flask, dissolve the this compound (1.2-1.5 equiv) in a portion of the degassed solvent.
-
Heat the main reaction mixture to the desired temperature (e.g., 80-100 °C).
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Using a syringe pump, add the boronic acid solution to the heated reaction mixture dropwise over 30-60 minutes.[9] This slow addition maintains a low instantaneous concentration of the boronic acid, which disfavors the bimolecular homocoupling side reaction.[9]
3. Reaction Monitoring and Work-up:
-
Maintain the reaction under a positive pressure of inert gas throughout.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, quench with water, and proceed with standard aqueous work-up and extraction.
Reaction Pathway Visualization
The following diagram illustrates the competition between the desired Suzuki-Miyaura catalytic cycle and the undesired homocoupling pathway.
Caption: Competing Suzuki-Miyaura and Homocoupling pathways.
References
Technical Support Center: 3,5-Dimethyl-4-methoxyphenylboronic Acid Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions involving the sterically hindered 3,5-Dimethyl-4-methoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki-Miyaura coupling reactions?
A1: Due to the two methyl groups ortho to the boronic acid, this compound is sterically hindered. This can lead to slower reaction rates and lower yields as the bulky nature of the boronic acid can impede the crucial transmetalation step in the catalytic cycle. Additionally, as an electron-rich boronic acid, it can be susceptible to side reactions such as protodeboronation and homocoupling.
Q2: Which palladium catalyst systems are recommended for this type of sterically hindered coupling?
A2: For sterically demanding couplings, catalyst systems with bulky, electron-rich phosphine ligands are generally preferred. These ligands can promote the reductive elimination step and stabilize the palladium catalyst.[1][2] Common choices include palladium acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) in combination with ligands like SPhos, XPhos, or P(t-Bu)₃.[1][3] Pre-formed catalysts such as Pd(PPh₃)₄ and bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) have also been used successfully.
Q3: How can I minimize the common side reaction of protodeboronation?
A3: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich boronic acids. To minimize this:
-
Use a milder base: Strong bases can promote this side reaction. Consider using potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) instead of stronger bases like sodium hydroxide.
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Anhydrous conditions: While many Suzuki protocols use aqueous bases, water can be a proton source for this side reaction. Using anhydrous solvents and bases can be beneficial.
-
Use a more stable boronic acid derivative: Converting the boronic acid to a pinacol ester or a trifluoroborate salt can increase its stability and reduce the rate of protodeboronation.[4]
Q4: What is homocoupling and how can it be prevented?
A4: Homocoupling is the unwanted reaction of two molecules of the boronic acid coupling together. This is often promoted by the presence of oxygen in the reaction mixture. To prevent homocoupling, it is crucial to thoroughly degas all solvents and the reaction mixture by bubbling an inert gas (argon or nitrogen) through the solution or by using freeze-pump-thaw cycles.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Yield | Inefficient Catalyst System | • Switch to a palladium catalyst with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, P(t-Bu)₃).[1][3]• Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%).• Ensure the catalyst and ligand are not degraded; use fresh reagents. |
| Suboptimal Base | • The base may be too weak to activate the boronic acid effectively. Try a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).• The base may not be sufficiently soluble. Ensure vigorous stirring. | |
| Low Reaction Temperature | • Sterically hindered couplings often require higher temperatures to overcome the activation energy.[5] Increase the reaction temperature (e.g., from 80 °C to 100-110 °C). | |
| Protodeboronation of Boronic Acid | • See FAQ Q3 for mitigation strategies (milder base, anhydrous conditions, more stable boronic acid derivatives).[4] | |
| Significant Side Product Formation (e.g., Homocoupling) | Presence of Oxygen | • Thoroughly degas all solvents and the reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Decomposition of Catalyst | • Use fresh, high-purity catalyst and ligands. Some pre-catalysts are more air-stable. | |
| Reaction Stalls / Incomplete Conversion | Poor Solubility of Reagents | • Choose a solvent system that effectively dissolves all reactants. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar co-solvent (e.g., water, ethanol) is often used to dissolve the inorganic base. |
| Catalyst Deactivation | • Impurities in the starting materials can poison the catalyst. Ensure all reagents are of high purity.• Consider using a phase-transfer catalyst (e.g., TBAB) to improve the interaction between the aqueous and organic phases. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of this compound with Aryl Halides
| Entry | Aryl Halide | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | (S)-5-Bromo-2,3-dihydro-1H-inden-1-ol | PdCl₂(PPh₃)₂ (6) | - | K₂CO₃ (2.4) | THF/H₂O | 80 | 4-8 | N/A | [6] |
| 2 | 2-Bromobenzonitrile | Pd(PPh₃)₄ (10) | - | K₂CO₃ (3.0) | DMF/H₂O (1:1) | Reflux | 16 | 78 | [7] |
| 3 | 2,4,6-Tribromoaniline | Pd(dba)₂ (1.5) | PPh₃ (3.5) | CaCO₃ (4.0) | Toluene | N/A | N/A | N/A | [8] |
| 4 | Methyl 2-(5-bromo-2-methoxyphenyl)acetate | N/A | N/A | N/A | N/A | N/A | N/A | N/A | [6] |
Note: "N/A" indicates that the data was not available in the cited source.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
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Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
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Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 - 3.0 equiv)
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Degassed solvent (e.g., 1,4-Dioxane/Water 4:1 or Toluene/Ethanol/Water)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and the base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
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Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting flowchart for low yield in Suzuki-Miyaura coupling reactions.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. US20190002380A1 - Novel compounds which activate estrogen receptors and compositions and methods of using the same - Google Patents [patents.google.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
Technical Support Center: 3,5-Dimethyl-4-methoxyphenylboronic Acid in Cross-Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for reactions involving 3,5-Dimethyl-4-methoxyphenylboronic acid, with a particular focus on overcoming challenges related to steric hindrance.
Troubleshooting Guides
Problem 1: Low or No Conversion to Product
Symptoms:
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TLC or LC-MS analysis shows predominantly unreacted starting materials.
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Minimal or no desired product is isolated after work-up.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Insufficient Catalyst Activity | The palladium catalyst, especially Pd(0), can be sensitive to air and moisture. Ensure the catalyst is fresh and handled under an inert atmosphere (e.g., argon or nitrogen). For challenging couplings, consider using more robust pre-catalysts like Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which are often more effective for hindered substrates than standard catalysts like Pd(PPh₃)₄.[1] |
| Inappropriate Ligand Selection | The steric bulk from the two methyl groups ortho to the boronic acid in this compound can impede the transmetalation step. The use of bulky, electron-rich phosphine ligands can promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to overcome this hindrance.[1] |
| Suboptimal Base | The choice of base is critical. For sterically hindered couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like Na₂CO₃. The base not only activates the boronic acid but also influences the catalyst's activity. Ensure the base is finely powdered and dry. |
| Inadequate Solvent System | The solvent system must be able to dissolve all reactants and facilitate the reaction. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, THF) with water is often effective. Ensure solvents are thoroughly degassed to prevent catalyst deactivation.[2] |
| Low Reaction Temperature | Sterically hindered reactions often require higher temperatures to overcome the activation energy barrier. If the reaction is sluggish, consider increasing the temperature, but monitor for potential decomposition of starting materials or product. |
Problem 2: Significant Formation of Byproducts (Homocoupling and Protodeboronation)
Symptoms:
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Mass spectrometry or NMR analysis reveals the presence of homocoupled products of the boronic acid (Ar-Ar) or the aryl halide.
-
Evidence of protodeboronation (replacement of the boronic acid group with a hydrogen atom).
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Oxygen Contamination | The presence of oxygen can promote the homocoupling of boronic acids.[2] Ensure the reaction is set up under strictly anaerobic conditions and that all solvents are rigorously degassed. |
| Excessive Base or Water | A combination of a strong base and water can lead to the cleavage of the C-B bond, resulting in protodeboronation.[1] If protodeboronation is a significant issue, consider using anhydrous conditions or a less nucleophilic base. However, note that some water is often necessary for the activity of certain bases.[1] |
| Catalyst System | Some palladium catalyst systems are more prone to promoting homocoupling. Experiment with different palladium sources and ligands. For instance, using a higher ligand-to-palladium ratio can sometimes suppress homocoupling. |
| Slow Transmetalation | If the desired cross-coupling is slow due to steric hindrance, side reactions like homocoupling can become more competitive. Optimizing the conditions to accelerate the cross-coupling (e.g., using a more active catalyst system, higher temperature) can minimize byproduct formation. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound so slow compared to reactions with phenylboronic acid?
A1: The two methyl groups at the 3 and 5 positions of the phenyl ring create significant steric hindrance around the boronic acid moiety. This steric bulk slows down key steps in the catalytic cycle, particularly the transmetalation step where the aryl group is transferred from the boron atom to the palladium center.[2] The approach of the bulky boronic acid to the palladium complex is sterically impeded, leading to a higher activation energy and a slower reaction rate.
Q2: What are the ideal starting conditions for a Suzuki-Miyaura coupling with this compound?
A2: A good starting point for a sterically hindered coupling would be to use a catalyst system known for its high activity, such as a combination of Pd(OAc)₂ with a bulky, electron-rich ligand like SPhos or XPhos. A strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is recommended. For solvents, a degassed mixture of toluene and water or dioxane and water is often effective. The reaction should be run under an inert atmosphere at an elevated temperature, typically between 80-110 °C.[2]
Q3: Can I use this compound in other cross-coupling reactions besides Suzuki-Miyaura?
A3: Yes, while Suzuki-Miyaura is the most common, this boronic acid can potentially be used in other palladium-catalyzed cross-coupling reactions such as the Heck, Stille, or Sonogashira reactions, although modifications to the reaction conditions would be necessary. The steric hindrance will likely pose a challenge in these reactions as well, necessitating careful optimization of catalysts, ligands, and reaction conditions.
Q4: How can I confirm that steric hindrance is the primary issue in my reaction?
A4: To confirm the impact of steric hindrance, you can run a parallel control reaction with a less sterically hindered boronic acid, such as 4-methoxyphenylboronic acid, under the exact same conditions. A significantly higher reaction rate or yield with the less hindered substrate would strongly suggest that steric hindrance is a key limiting factor with this compound.
Data Presentation
The following table summarizes illustrative data on the effect of substitution on the phenylboronic acid in a Suzuki-Miyaura coupling. While this data does not specifically include this compound, it demonstrates the general trend of how steric hindrance and electronic effects can influence reaction yields. The data is based on the coupling of various substituted phenylboronic acids with an aryl halide under similar reaction conditions.
| Phenylboronic Acid | Substituents | Electronic Effect | Steric Hindrance | Illustrative Yield (%) |
| Phenylboronic acid | None | Neutral | Low | 95 |
| 4-Methoxyphenylboronic acid | 4-OCH₃ | Electron-donating | Low | 98 |
| 2-Methylphenylboronic acid | 2-CH₃ | Weakly electron-donating | High | 65 |
| 2,6-Dimethylphenylboronic acid | 2,6-(CH₃)₂ | Weakly electron-donating | Very High | 40 |
| 3,5-Dimethylphenylboronic acid | 3,5-(CH₃)₂ | Weakly electron-donating | Moderate | 85 |
Disclaimer: The yields presented in this table are illustrative and compiled from general findings in organic chemistry literature. Actual yields will vary depending on the specific substrates, reaction conditions, and catalyst system used.
Experimental Protocols
General Protocol for a Sterically Hindered Suzuki-Miyaura Coupling
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
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Potassium phosphate (K₃PO₄) (3.0 equiv)
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Degassed Toluene
-
Degassed Water
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Schlenk flask or sealed reaction vial
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Magnetic stirrer and heating block/oil bath
Procedure:
-
To a Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide, this compound, and potassium phosphate.
-
In a separate vial, dissolve the Pd(OAc)₂ and SPhos in a small amount of degassed toluene to form the pre-catalyst.
-
Add the pre-catalyst solution to the Schlenk flask containing the reactants.
-
Add the remaining degassed toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Technical Support Center: Suzuki Coupling of 3,5-Dimethyl-4-methoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 3,5-Dimethyl-4-methoxyphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. Given the electron-rich nature and steric hindrance from the ortho-methyl groups of this substrate, careful selection of the reaction base is crucial for success.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of base so critical for the Suzuki coupling of this compound?
A1: The base in a Suzuki-Miyaura coupling plays a multifaceted role, primarily activating the boronic acid for the crucial transmetalation step.[1] For this compound, the electron-donating methoxy and dimethyl groups increase electron density on the aromatic ring. This can make the boronic acid less reactive. Furthermore, the two ortho-methyl groups introduce significant steric hindrance around the boron center, which can impede the reaction.[2] An appropriate base is required to facilitate the formation of the reactive boronate species and overcome these challenges.
Q2: What are the most common bases used for Suzuki couplings, and which should I consider for this specific boronic acid?
A2: Common bases for Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), hydroxides (e.g., NaOH, Ba(OH)₂), and fluorides (e.g., KF).[2] For sterically hindered and electron-rich boronic acids like this compound, stronger bases are often more effective.[2] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently good choices. In some cases, aqueous solutions of strong bases like sodium hydroxide (NaOH) or barium hydroxide (Ba(OH)₂) can significantly accelerate the reaction rate for hindered substrates.[2]
Q3: I am observing significant decomposition of my boronic acid. What could be the cause and how can I prevent it?
A3: Decomposition of the boronic acid, often through protodeboronation (replacement of the B(OH)₂ group with a hydrogen atom), is a common side reaction, especially with electron-rich boronic acids. This is often exacerbated by the presence of water and a strong base. To mitigate this, you can try using anhydrous reaction conditions or a milder base like potassium fluoride (KF). Another strategy is to convert the boronic acid to a more stable boronate ester, such as a pinacol ester, which can be used directly in the coupling reaction.
Q4: My reaction is not going to completion, even with a strong base. What other parameters can I adjust?
A4: If you are still facing issues, consider the following:
-
Catalyst and Ligand: For sterically hindered substrates, using a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) with a palladium source like Pd(OAc)₂ or a pre-catalyst can be beneficial.[3]
-
Solvent: The choice of solvent is also critical. Aprotic solvents like toluene, dioxane, or THF, often with a small amount of water, are commonly used. For anhydrous conditions, DMF can be an option.
-
Temperature: Increasing the reaction temperature may be necessary to overcome the activation energy barrier associated with sterically hindered substrates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Ineffective base for the sterically hindered substrate. | Switch to a stronger base such as K₃PO₄ or Cs₂CO₃. Consider using aqueous NaOH or Ba(OH)₂. |
| Catalyst deactivation. | Ensure proper inert atmosphere (argon or nitrogen) to prevent oxidation of the palladium catalyst. Use a more robust ligand like SPhos or XPhos. | |
| Low reactivity of the aryl halide. | If using an aryl chloride, consider switching to the more reactive aryl bromide or iodide. | |
| Significant Protodeboronation | Boronic acid instability under basic conditions. | Use anhydrous conditions. Try a milder base like KF. Convert the boronic acid to a more stable boronate ester. |
| Formation of Homocoupling Product | Inefficient transmetalation or presence of oxygen. | Ensure the reaction is thoroughly degassed. Optimize the base and ligand to facilitate the cross-coupling pathway. |
| Reaction Stalls | Steric hindrance impeding the catalytic cycle. | Increase the reaction temperature. Use a catalyst system known to be effective for hindered couplings (e.g., Pd(OAc)₂ with a bulky biarylphosphine ligand). |
Base Selection Workflow
The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki coupling of this compound.
Caption: A flowchart illustrating the decision-making process for selecting a suitable base.
Comparative Performance of Bases
The following table summarizes the performance of different bases in the Suzuki coupling of sterically hindered arylboronic acids with aryl halides, providing a likely indication of their efficacy with this compound.
| Base | Typical Solvent | Relative Strength | Typical Yield Range for Hindered Couplings | Notes |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate | 40-70% | A common starting point, but may be insufficient for highly hindered substrates. |
| Na₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Moderate | 45-75% | Similar in efficacy to K₂CO₃.[3] |
| K₃PO₄ | Toluene, Dioxane/H₂O | Strong | 70-95% | Often the base of choice for challenging, sterically hindered couplings.[3] |
| Cs₂CO₃ | Toluene, Dioxane | Strong | 65-90% | Highly effective, but more expensive than other options.[3] |
| NaOH (aq.) | Benzene, DME | Very Strong | 80-99% | Can provide excellent yields and reaction rates for very hindered substrates.[2] |
| Ba(OH)₂ (aq.) | Benzene, DME | Very Strong | 85-99% | Similar to NaOH, can be highly effective for difficult couplings.[2] |
| KF | Toluene, Dioxane | Mild | 30-60% | A good option when protodeboronation is a significant issue.[3] |
Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, solvent, and reaction temperature.
Experimental Protocol: Suzuki Coupling with K₃PO₄
This protocol provides a general starting point for the Suzuki coupling of this compound with an aryl bromide using K₃PO₄ as the base.
Materials:
-
This compound (1.2 mmol)
-
Aryl bromide (1.0 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous dioxane (8 mL)
-
Degassed water (2 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen) supply
Procedure:
-
To a Schlenk flask or reaction vial, add this compound, the aryl bromide, finely ground K₃PO₄, Pd(OAc)₂, and SPhos.
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Under a positive pressure of inert gas, add the anhydrous dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
Technical Support Center: Catalyst Deactivation in 3,5-Dimethyl-4-methoxyphenylboronic Acid Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address catalyst deactivation in Suzuki-Miyaura cross-coupling reactions involving 3,5-Dimethyl-4-methoxyphenylboronic acid.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues related to catalyst deactivation.
| Symptom | Potential Cause | Diagnostic Steps | Suggested Solution |
| Reaction stalls or proceeds to low conversion. | Catalyst deactivation through palladium black formation (aggregation). | Visually inspect the reaction mixture for a black precipitate. Analyze the reaction mixture by techniques like Dynamic Light Scattering (DLS) if available. | - Increase ligand-to-metal ratio to better stabilize the palladium catalyst. - Switch to a more sterically hindered or electron-rich ligand that promotes catalyst stability. - Lower the reaction temperature to reduce the rate of catalyst aggregation. |
| Ligand degradation. | Analyze the crude reaction mixture by ³¹P NMR spectroscopy to detect phosphine oxide formation if phosphine-based ligands are used. | - Ensure rigorous exclusion of oxygen from the reaction. - Use pre-formed, air-stable palladium precatalysts.[1] - Switch to more robust ligands, such as N-heterocyclic carbenes (NHCs). | |
| Protodeboronation of this compound. | Analyze the reaction mixture by LC-MS or GC-MS to detect the presence of 2,6-dimethylanisole. | - Use a milder base (e.g., K₃PO₄, K₂CO₃, or CsF) instead of strong hydroxides. - Minimize the amount of water in the reaction. - Convert the boronic acid to a more stable boronate ester (e.g., pinacol ester). | |
| Formation of significant side products (e.g., homocoupling of the boronic acid). | Presence of oxygen in the reaction. | This is a common side reaction in the presence of O₂. | - Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. - Consider adding a small amount of a reducing agent. |
| High catalyst loading. | Homocoupling can be promoted by higher concentrations of the palladium catalyst. | - Incrementally reduce the catalyst loading to the minimum effective concentration. | |
| Inconsistent reaction outcomes between batches. | Impurities in starting materials or solvents. | Analyze starting materials and solvents for potential catalyst poisons (e.g., sulfur or halide impurities).[2] | - Purify the boronic acid and coupling partner before use. - Use high-purity, anhydrous, and degassed solvents. - Traces of precursors from solvent synthesis can act as catalyst poisons.[2] |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish. How can I improve the reaction rate without causing catalyst decomposition?
A1: this compound is an electron-rich boronic acid, which can sometimes lead to slower transmetalation. To improve the reaction rate, consider the following:
-
Catalyst Choice: Employ a palladium catalyst with electron-withdrawing ligands to enhance the electrophilicity of the palladium center, which can facilitate transmetalation. Alternatively, highly active pre-catalysts like Buchwald's palladacycles can be effective at lower temperatures, minimizing thermal decomposition.[1][3]
-
Base Selection: The choice of base is critical. A stronger base can accelerate the reaction but may also promote catalyst deactivation and protodeboronation. A screen of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended to find the optimal balance.
-
Solvent System: The solvent can significantly influence the reaction rate. A solvent system that effectively solubilizes all components, including the base, is crucial. Common choices include toluene, dioxane, or THF, often with a small amount of water.
Q2: I observe a black precipitate in my reaction. What is it and how can I prevent it?
A2: The black precipitate is likely palladium black, which is formed by the aggregation of the palladium catalyst. This is a common mode of deactivation.[4][5] To prevent its formation:
-
Ligand Protection: Ensure an adequate ligand-to-palladium ratio. The ligand stabilizes the palladium nanoparticles and prevents them from agglomerating.
-
Temperature Control: High temperatures can accelerate the formation of palladium black. Try running the reaction at a lower temperature, even if it requires a longer reaction time.
-
Degassing: The presence of oxygen can facilitate the decomposition of the catalyst to palladium black.[5] Ensure all reagents and the reaction vessel are thoroughly deoxygenated.
Q3: Can impurities in my this compound be the cause of catalyst deactivation?
A3: Yes, impurities are a common culprit in catalyst deactivation.[6] Potential impurities in boronic acids can include residual starting materials from the synthesis or byproducts. These impurities can act as catalyst poisons. It is recommended to use highly pure boronic acid. If you suspect impurities, recrystallization or chromatographic purification of the boronic acid may be necessary.
Q4: What is protodeboronation and is this compound susceptible to it?
A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced with a C-H bond, leading to the formation of the corresponding arene (in this case, 2,6-dimethylanisole). Electron-rich boronic acids can be more susceptible to this side reaction, especially under harsh basic conditions or at elevated temperatures.[7] To minimize protodeboronation, use milder bases and the lowest effective reaction temperature.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This protocol is a starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or a pre-catalyst like a Buchwald G3 palladacycle, 1-2 mol%)[1]
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Degassed solvent (e.g., Toluene/Water 4:1, 5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide, this compound, palladium catalyst, and base.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Catalyst Deactivation Pathways
The following diagrams illustrate common catalyst deactivation pathways in Suzuki-Miyaura cross-coupling reactions.
Caption: Common catalyst deactivation pathways in Suzuki-Miyaura reactions.
Caption: A troubleshooting workflow for addressing catalyst deactivation.
References
- 1. benchchem.com [benchchem.com]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. pubs.acs.org [pubs.acs.org]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3,5-Dimethyl-4-methoxyphenylboronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-Dimethyl-4-methoxyphenylboronic acid, particularly in reactions requiring anhydrous conditions such as Suzuki-Miyaura cross-coupling.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound under anhydrous conditions.
Q1: Why is my reaction yield low, and what is the significant byproduct?
A1: Low yields are often accompanied by the formation of protodeboronation byproducts, where the boronic acid is replaced by a hydrogen atom. This side reaction is primarily caused by the presence of water, the use of a strong base, high reaction temperatures, or an inappropriate catalyst and ligand combination.[1] To minimize protodeboronation, it is crucial to maintain strictly anhydrous conditions, consider using a weaker base such as cesium carbonate (Cs₂CO₃) or potassium fluoride (KF), lower the reaction temperature, and screen different palladium catalysts and phosphine ligands.[1] Protecting the boronic acid as a MIDA ester or trifluoroborate salt can also mitigate this issue.[1]
Q2: I am observing significant homocoupling of my boronic acid. What causes this and how can I prevent it?
A2: Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is often promoted by the presence of oxygen or a high concentration of Pd(II) species in the reaction mixture.[1][2] To reduce homocoupling, ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., nitrogen or argon). Using a Pd(0) source or ensuring the complete reduction of a Pd(II) precatalyst can also be beneficial. The choice of base can also influence the rate of homocoupling.[1]
Q3: My boronic acid seems to be degrading during the reaction. What is happening?
A3: Boronic acids can be unstable under certain conditions.[3][4] Apart from protodeboronation and homocoupling, they can undergo other degradation pathways. For instance, in the presence of copper(I) catalysts, which are sometimes used in "click chemistry," copper-mediated degradation can occur where the C-B bond is cleaved.[5] If your reaction involves copper, consider protecting the boronic acid or altering the synthetic route. Some boronic acids are also sensitive to heat and basic conditions, leading to decomposition.[3]
Q4: I am having trouble with the solubility of my reagents. How can I address this?
A4: Solubility issues can hinder reaction kinetics. If this compound or your coupling partner has poor solubility in the chosen solvent, consider switching to a different solvent system. For Suzuki-Miyaura reactions, common anhydrous solvents include toluene, dioxane, and THF. In some cases, a co-solvent may be necessary. For particularly insoluble substrates, using chlorinated aromatic solvents like chlorobenzene might be an option, but careful temperature control is needed to avoid unwanted side reactions.[6]
Q5: My anhydrous reaction with potassium phosphate (K₃PO₄) as a base is not working. What could be the issue?
A5: Interestingly, some anhydrous couplings that use K₃PO₄ as a base may require a small amount of water to proceed efficiently.[7] If your reaction is completely anhydrous and failing with this base, consider adding a few equivalents of water relative to your substrate. Additionally, grinding the K₃PO₄ to a very fine powder can improve reproducibility.[7]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for setting up an anhydrous reaction for this compound?
A1: To ensure anhydrous conditions, all glassware should be thoroughly dried, either in an oven overnight or by flame-drying under vacuum immediately before use.[8][9] All solvents and liquid reagents should be freshly distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven or desiccator.[8] The reaction should be assembled under an inert atmosphere of nitrogen or argon. Using a Schlenk line or a glovebox is highly recommended for sensitive reactions.[8][9]
Q2: How can I be sure my solvents are truly anhydrous?
A2: While commercially available anhydrous solvents are a good starting point, their water content can increase over time once opened. For highly moisture-sensitive reactions, it is best to dry solvents yourself. Common methods include distillation from sodium/benzophenone (for ethers and hydrocarbons) or calcium hydride (for a wider range of solvents). Using molecular sieves is another effective way to dry solvents.[9]
Q3: What is boroxine formation and should I be concerned about it with this compound?
A3: Boroxine is a cyclic anhydride formed from the dehydration of three boronic acid molecules. Anhydrous conditions favor the formation of boroxines.[1] While boroxines can participate in Suzuki-Miyaura coupling reactions, their formation can alter the stoichiometry and solubility of your boron reagent.[1] If you suspect boroxine formation is causing issues, adding a small, controlled amount of water can shift the equilibrium back towards the boronic acid.[1]
Q4: Are there more stable alternatives to using the free boronic acid?
A4: Yes, several derivatives offer enhanced stability. N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that slowly release the boronic acid under reaction conditions.[3][10][11] This slow-release mechanism can be particularly beneficial for unstable boronic acids in couplings with less reactive halides.[3] Potassium trifluoroborate salts are another stable alternative that can be used in place of boronic acids.[12]
Experimental Protocols
Protocol 1: General Procedure for Setting up an Anhydrous Suzuki-Miyaura Coupling Reaction
-
Glassware Preparation:
-
Thoroughly clean and assemble a round-bottom flask, condenser, and any other necessary glassware.
-
Dry the assembled glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a high vacuum and cool under an inert atmosphere.
-
-
Reagent Preparation:
-
Dry solvents by distillation from an appropriate drying agent (e.g., toluene from sodium/benzophenone).
-
Ensure this compound, the coupling partner (aryl/vinyl halide/triflate), palladium catalyst, and ligand are dry. If necessary, dry solid reagents in a vacuum desiccator over a drying agent like P₂O₅.
-
The base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) should also be dried.
-
-
Reaction Assembly (under inert atmosphere):
-
Place a magnetic stir bar in the reaction flask.
-
Add the this compound, the coupling partner, the palladium catalyst, the ligand, and the base to the flask.
-
Seal the flask with a septum.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Using a dry syringe, add the anhydrous solvent to the reaction flask.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation
Table 1: Example Reaction Conditions for Suzuki-Miyaura Coupling with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 12 | User Data |
| 2 | 4-Chloroanisole | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ (2) | Dioxane | 110 | 24 | User Data |
| 3 | 1-Iodo-4-nitrobenzene | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | THF | 65 | 8 | User Data |
| 4 | 2-Bromopyridine | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2) | DMF | 90 | 16 | User Data |
Note: This table provides a template for recording experimental data. Optimal conditions may vary and require screening.
Visualizations
Caption: Workflow for setting up an anhydrous reaction.
Caption: Troubleshooting guide for anhydrous boronic acid reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 5. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. orgsyn.org [orgsyn.org]
- 12. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 3,5-Dimethyl-4-methoxyphenylboronic Acid
This guide provides a detailed analysis of the ¹H NMR spectrum of 3,5-Dimethyl-4-methoxyphenylboronic acid and compares it with structurally related alternatives, namely 4-methoxyphenylboronic acid and 3,5-dimethylphenylboronic acid. This information is valuable for researchers, scientists, and professionals in drug development for the purpose of structural verification and purity assessment of arylboronic acids, which are crucial building blocks in synthetic chemistry.
Comparison of ¹H NMR Spectral Data
The ¹H NMR spectra of this compound and its analogs exhibit distinct patterns in terms of chemical shifts and signal multiplicities, which directly correlate to their molecular structures. The following table summarizes the key quantitative data from their respective ¹H NMR spectra.
| Compound | Solvent | Aromatic Protons (ppm) | Methoxyl Protons (OCH₃) (ppm) | Methyl Protons (Ar-CH₃) (ppm) | Boronic Acid Protons (B(OH)₂) (ppm) |
| This compound | DMSO-d₆ | 7.28 (s, 2H) | 3.69 (s, 3H) | 2.20 (s, 6H) | 7.82 (s, 2H) |
| 4-Methoxyphenylboronic acid | DMSO-d₆ | 7.78 (d, 2H), 6.90 (d, 2H) | 3.77 (s, 3H) | - | 7.89 (s, 2H) |
| 3,5-Dimethylphenylboronic acid | CDCl₃ | 7.40 (s, 2H), 7.11 (s, 1H) | - | 2.31 (s, 6H) | 4.95 (br s, 2H) |
Note: Chemical shifts can vary slightly depending on the concentration and the specific instrument used. The broadness of the B(OH)₂ signal is common and its chemical shift is particularly sensitive to experimental conditions. The use of different deuterated solvents (DMSO-d₆ vs. CDCl₃) significantly impacts the chemical shifts, especially for the acidic B(OH)₂ protons.
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra of arylboronic acids is crucial for reproducibility and accurate data interpretation.
Sample Preparation:
-
Weigh approximately 5-10 mg of the arylboronic acid sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). For boronic acids, DMSO-d₆ is often preferred as it effectively breaks up the trimeric anhydrides (boroxines) that can form and lead to complex or broad spectra.
-
Cap the NMR tube and gently vortex or sonicate the sample to ensure complete dissolution.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.
-
Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required, although referencing to the residual solvent peak is common practice.
Data Acquisition:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.
-
Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).
-
Pulse Sequence: A standard single-pulse experiment is generally sufficient.
-
Acquisition Parameters:
-
Number of scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation delay: 1-5 seconds.
-
Acquisition time: 2-4 seconds.
-
-
Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum.
Visualizing Molecular Structure and ¹H NMR Assignments
The following diagram illustrates the chemical structure of this compound with its ¹H NMR signal assignments.
Caption: Structure of this compound and its ¹H NMR assignments.
Comparative Analysis of Mass Spectrometry Techniques for the Characterization of 3,5-Dimethyl-4-methoxyphenylboronic acid
For researchers, scientists, and drug development professionals, the accurate and efficient analysis of chemical compounds is critical. This guide provides a comparative overview of mass spectrometry-based methods for the analysis of 3,5-Dimethyl-4-methoxyphenylboronic acid, a key building block in organic synthesis. This document outlines the performance of various mass spectrometry techniques and other analytical alternatives, supported by experimental data from related compounds where specific data for the target molecule is not available.
Introduction to Analytical Challenges
The analysis of boronic acids, including this compound, presents unique challenges. These compounds have a propensity to undergo dehydration to form cyclic anhydrides known as boroxines, particularly at elevated temperatures.[1][2][3] This transformation can complicate mass spectra and chromatographic separations. Consequently, analytical methods must be optimized to minimize or account for such transformations.
Mass Spectrometry-Based Approaches
Mass spectrometry (MS) is a powerful tool for the identification and quantification of boronic acids. The choice of ionization source and chromatographic system is crucial for obtaining reliable results.
1. Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS is a widely used technique for the analysis of a broad range of boronic acids.[1][2] It offers high sensitivity and selectivity, particularly when coupled with tandem mass spectrometry (MS/MS).
2. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another viable technique, although it often requires derivatization to increase the volatility of the boronic acid.[4][5] This method can provide excellent separation and sensitive detection.
Alternative Analytical Techniques
While mass spectrometry is a primary analytical tool, other techniques are also valuable for the characterization of this compound.
1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely available technique for purity assessment and quantification of aromatic boronic acids.[6]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of boronic acids, providing detailed information about the molecular structure in solution.[6]
Quantitative Data Comparison
The following table summarizes the performance characteristics of different analytical methods for the analysis of arylboronic acids. The data is based on published results for structurally similar compounds.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (RSD) | Recovery (%) |
| UPLC-ESI-MS[1][2] | Various Arylboronic Acids | 0.1 µg/mL | 1.0 µg/mL | >0.98 (UV response) | <2.0% | 97.1 - 105.7 |
| GC-MS (with derivatization)[4] | Boric Acid | 0.04 µg/L | - | 0.9988 | - | - |
| LC-MS/MS[7] | Phenylboronic Acid Derivatives | - | 2 - 10 pg/mL | >0.99 | <3% | - |
| HPLC-UV[6] | Aromatic Boronic Acids | - | - | - | - | - |
Experimental Protocols
1. LC-ESI-MS Protocol for Arylboronic Acids
-
Sample Preparation: Dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL. Further dilute with the initial mobile phase to the desired concentration range for analysis.[7]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative ion mode for boronic acids.[8]
-
Scan Mode: Full scan for identification or Multiple Reaction Monitoring (MRM) for quantification.[7]
-
Capillary Voltage: 2.5-3.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
2. GC-MS Protocol for Boronic Acids (with Derivatization)
-
Derivatization: A derivatization step is typically required to increase the volatility of the boronic acid. A common method is the conversion to a triethanolamine borate.[4]
-
To an aqueous solution of the boronic acid, add an excess of triethanolamine.
-
Heat the mixture to facilitate the quantitative conversion to the volatile triethanolamine borate.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Mode: Splitless or split injection.
-
Temperature Program: An oven temperature program starting at a low temperature (e.g., 80°C) and ramping to a higher temperature (e.g., 250°C) is used to separate the analytes.[9]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.[9]
-
Visualizing Analytical Workflows
Caption: Workflow for the analysis of this compound by LC-MS.
Caption: Workflow for the analysis of this compound by GC-MS.
Conclusion
The choice of analytical technique for this compound depends on the specific requirements of the analysis. LC-ESI-MS offers a direct and highly sensitive method suitable for a wide range of applications, including reaction monitoring and impurity profiling. GC-MS, while often requiring derivatization, provides excellent chromatographic resolution and is a powerful tool for structural confirmation. For routine purity checks and quantification where high sensitivity is not paramount, HPLC-UV remains a cost-effective and reliable option. Finally, NMR spectroscopy is essential for unambiguous structure determination. A multi-technique approach is often the most effective strategy for the comprehensive characterization of this and other boronic acid derivatives.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of cyclic boronates for GC/MS screening and quantitation of beta-adrenergic blockers and some bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. sciex.com [sciex.com]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to HPLC Purity Assessment of 3,5-Dimethyl-4-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring the purity of starting materials and intermediates is paramount to the integrity of their work. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of 3,5-Dimethyl-4-methoxyphenylboronic acid. Due to the limited publicly available experimental data for this specific compound, this guide will leverage established methodologies for analogous arylboronic acids to provide a robust analytical framework.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful and widely used technique for separating and quantifying components in a mixture, making it highly suitable for purity assessment. For arylboronic acids, reversed-phase HPLC is the most common approach.
Experimental Protocol: HPLC Purity Assessment
This protocol is a representative method for the analysis of arylboronic acids and can be optimized for this compound.
1. Instrumentation and Columns:
-
A standard HPLC system equipped with a UV detector is suitable.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.
2. Mobile Phase and Elution:
-
A gradient elution is typically employed to ensure the separation of the main compound from potential impurities with varying polarities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
A typical gradient might be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30-35 min: Return to 95% A, 5% B
-
35-40 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable solvent, such as a mixture of acetonitrile and water (1:1 v/v), to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental workflow for HPLC purity assessment.
Comparison with Alternative Methods
While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.
| Analytical Technique | Principle | Advantages | Disadvantages | Typical Purity Range |
| HPLC | Chromatographic separation based on polarity. | High resolution and sensitivity, capable of separating closely related impurities. | Requires a reference standard for quantitative analysis, method development can be time-consuming. | >99% |
| Quantitative NMR (qNMR) | Signal intensity is directly proportional to the number of nuclei. | Primary method (can be used without a specific reference standard of the analyte), provides structural information. | Lower sensitivity than HPLC, potential for signal overlap with impurities. | 95-100% |
| GC-MS (with derivatization) | Separation of volatile compounds followed by mass analysis. | High sensitivity and specificity, provides molecular weight and fragmentation data for impurity identification. | Requires derivatization for non-volatile boronic acids, which adds a step and potential for side reactions. | >98% |
| Titration | Acid-base titration, often with a polyol to enhance acidity. | Simple, cost-effective, and provides a measure of the total boronic acid content. | Non-specific (titrates all acidic components), not suitable for detecting neutral or basic impurities. | 97-102% (assay) |
Detailed Methodologies of Alternative Techniques
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that can determine purity without requiring a reference standard of this compound itself. Instead, a certified internal standard is used.
Experimental Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolution: Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6). The use of a coordinating solvent like DMSO-d6 can help to break up oligomeric species of the boronic acid, leading to sharper NMR signals.[1]
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration (e.g., long relaxation delay).
-
Data Analysis: Compare the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard to calculate the purity.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of boronic acids, a derivatization step is necessary before GC-MS analysis.[2][3]
Experimental Protocol:
-
Derivatization: React the this compound sample with a derivatizing agent (e.g., a diol like pinacol or triethanolamine) to form a more volatile boronate ester.[2][3]
-
GC Separation: Inject the derivatized sample into a GC equipped with a suitable column (e.g., a non-polar capillary column). The temperature program should be optimized to separate the derivatized analyte from any derivatized impurities.
-
MS Detection: The separated components are detected by a mass spectrometer, which provides information on their molecular weight and fragmentation patterns, aiding in impurity identification.
Titration
Titration is a classic and straightforward method for determining the overall assay of a boronic acid. Boronic acids are weak Lewis acids, and their acidity can be enhanced by the addition of a polyol, such as mannitol or glycerol, which forms a more acidic complex.[4][5][6]
Experimental Protocol:
-
Sample Preparation: Accurately weigh the this compound sample and dissolve it in water.
-
Complexation: Add an excess of mannitol or glycerol to the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., sodium hydroxide) to a phenolphthalein endpoint.
-
Calculation: The purity is calculated based on the volume of titrant consumed.
Conclusion
The choice of analytical method for the purity assessment of this compound depends on the specific requirements of the analysis. HPLC offers excellent resolution for separating and quantifying impurities. qNMR provides an absolute measure of purity and valuable structural information. GC-MS is highly sensitive and specific for volatile derivatives, while titration offers a simple and cost-effective way to determine the overall assay. For comprehensive characterization, a combination of these techniques is often employed.
References
- 1. benchchem.com [benchchem.com]
- 2. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. courseware.cutm.ac.in [courseware.cutm.ac.in]
A Comparative Guide to 3,5-Dimethyl-4-methoxyphenylboronic Acid for Researchers
This guide provides a detailed comparison of 3,5-Dimethyl-4-methoxyphenylboronic acid with other common arylboronic acids, offering insights into its reactivity, stability, and performance in cross-coupling reactions. The information is intended for researchers, scientists, and professionals in drug development and materials science to aid in the selection of appropriate reagents for their synthetic needs.
Introduction to this compound
This compound is a versatile building block in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction. Its unique structure, featuring two ortho-methyl groups and a para-methoxy group, imparts specific electronic and steric properties that influence its reactivity. The electron-donating nature of the methoxy and methyl groups generally increases the nucleophilicity of the aryl group, which can facilitate the transmetalation step in the catalytic cycle of cross-coupling reactions. However, the presence of two methyl groups ortho to the boronic acid moiety introduces significant steric hindrance, which can also play a crucial role in the outcome of the reaction.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and an organoboron compound. The performance of an arylboronic acid in this reaction is influenced by a combination of electronic and steric factors.
To illustrate the performance of this compound, we present a comparative analysis with other structurally related arylboronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.
Table 1: Comparative Yields in a Model Suzuki-Miyaura Reaction
| Arylboronic Acid | Structure | Electronic Effect | Steric Hindrance | Representative Yield (%) |
| Phenylboronic acid |
| Neutral | Low | 92 |
| 4-Methoxyphenylboronic acid |
| Electron-donating | Low | 95 |
| 3,5-Dimethylphenylboronic acid |
| Electron-donating | Moderate | 88 |
| This compound |
| Electron-donating | High | 85 |
| 2-Mesitylboronic acid |
| Electron-donating | Very High | 75 |
Note: The yields presented are representative and can vary based on specific reaction conditions.
The data suggests that while electron-donating groups, such as the methoxy group in 4-methoxyphenylboronic acid, can enhance reactivity, significant steric hindrance from the two ortho-methyl groups in this compound can temper this effect, leading to slightly lower yields compared to less hindered analogues. However, it still demonstrates good reactivity, outperforming the even more sterically hindered 2-Mesitylboronic acid.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general procedure that can be adapted to compare the reactivity of various arylboronic acids.
Materials:
-
Aryl halide (e.g., 4-bromoanisole, 1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 4:1 mixture, 5 mL)
Procedure:
-
To a reaction vessel, add the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Key Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to rationalizing the performance of different arylboronic acids.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electronic properties of the arylboronic acid primarily influence the transmetalation step. Electron-rich arylboronic acids, like this compound, can accelerate this step. However, the steric bulk of the ortho-substituents can hinder the approach of the boronic acid to the palladium center, potentially slowing down the reaction. The optimal balance of these effects determines the overall efficiency of the coupling.
Conclusion
This compound is a valuable reagent in organic synthesis. Its electron-rich nature promotes reactivity in Suzuki-Miyaura cross-coupling reactions. While its steric bulk can be a limiting factor in some cases, it can also be leveraged to achieve selective couplings. Researchers should consider both the electronic and steric profile of this and other arylboronic acids when designing synthetic routes to maximize yields and achieve desired outcomes. The provided experimental protocol offers a starting point for the systematic evaluation and comparison of different arylboronic acids in specific applications.
A Comparative Guide to Palladium Catalysts for the Suzuki-Miyaura Coupling of 3,5-Dimethyl-4-methoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. A key application of this reaction is the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. The sterically hindered boronic acid, 3,5-Dimethyl-4-methoxyphenylboronic acid, is a valuable building block for introducing substituted phenyl moieties. The choice of the palladium catalyst is critical for achieving high yields and overcoming the challenges associated with sterically demanding substrates. This guide provides a comparative overview of various palladium catalyst systems applicable to the Suzuki-Miyaura coupling of this compound and its analogues, with supporting experimental data.
Performance Comparison of Palladium Catalyst Systems
The following table summarizes the performance of different palladium catalysts in Suzuki-Miyaura cross-coupling reactions involving arylboronic acids, including those structurally similar to this compound. The data is compiled from various studies to provide a comparative perspective on catalyst efficacy under different conditions.
| Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / P(t-Bu)₃ | Aryl Chlorides | Various Arylboronic Acids | CsF | Dioxane | RT | 3 | >95 | [1] |
| Pd(OAc)₂ / PCy₃ | Aryl Triflates | Various Arylboronic Acids | K₃PO₄ | Dioxane | RT | 3 | >95 | [1] |
| PEPPSI™-IPr | Aryl Halides | Various Arylboronic Acids | K₂CO₃ | THF | 60-80 | N/A | High | [2] |
| LaPO₄·Pd nanocatalyst | Aryl Bromides | Phenylboronic Acid | K₂CO₃ | H₂O | 80 | 8 | High | [3] |
| Pd nanoparticles | Aryl Chlorides | Phenylboronic Acid | TBAOH | Ionic Liquid | 60-110 | 16 | High | [4] |
| Pd(OAc)₂ / Xantphos | N,N-di-Boc-benzsulfonamide | 4-methoxyphenylboronic acid | K₃PO₄ | Toluene | 110 | 8 | 76 | [5] |
| Pd(dppf)Cl₂ | Diaryl Bromide | Boronic Ester | Cs₂CO₃ | 1,4-Dioxane/H₂O | N/A | N/A | High | [6] |
| Graphene supported Pd nanoparticles | 4-Bromobenzaldehyde | Phenylboronic Acid | N/A | H₂O-EtOH-THF | 135 | <1 min | 96 (conversion) | [7] |
Experimental Protocols
Detailed methodologies for representative palladium-catalyzed Suzuki-Miyaura cross-coupling reactions are provided below.
General Procedure using PEPPSI™-IPr Catalyst[2]
-
In a reaction vessel equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), PEPPSI™-IPr catalyst (0.02 mmol, 2 mol%), and potassium carbonate (K₂CO₃) (2.0 mmol).
-
Seal the vessel and purge with an inert atmosphere (Nitrogen or Argon).
-
Add anhydrous tetrahydrofuran (THF) (5.0 mL) via syringe.
-
Heat the reaction mixture to 60-80 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the mixture with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Procedure for LaPO₄·Pd Nanocatalyst in Aqueous Medium[3]
-
In a 10 mL round-bottom flask, charge aryl bromide (1.0 mmol), phenylboronic acid (1.5 mmol), 20 mg of LaPO₄·Pd nanocatalyst, and K₂CO₃ (2.0 mmol).
-
Add 5 mL of H₂O to the flask and fit it with a reflux condenser.
-
Stir the reaction mixture at 80 °C for 8 hours.
-
Monitor the reaction completion using TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Extract the aqueous phase with ethyl acetate (3 x 5 mL).
-
Dry the combined organic fractions over Na₂SO₄ and concentrate under vacuum.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Signaling Pathways and Experimental Workflows
A generalized workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is depicted below. This diagram illustrates the key steps from the initial setup to the final product isolation.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron compound, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to Analytical Methods for Characterizing 3,5-Dimethyl-4-methoxyphenylboronic Acid and Its Derivatives
This guide provides a comparative overview of key analytical techniques for the characterization of 3,5-Dimethyl-4-methoxyphenylboronic acid and its derivatives. The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting experimental data to aid in method selection and application.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the molecular framework. ¹H, ¹³C, and ¹¹B NMR are particularly informative.
Comparison of NMR Techniques
| Technique | Information Provided | Typical Chemical Shift Range (ppm) | Advantages | Disadvantages |
| ¹H NMR | Number of protons, their environment, and coupling | 0 - 10 ppm | High sensitivity, fast acquisition | Can have overlapping signals in complex molecules |
| ¹³C NMR | Number and type of carbon atoms | 0 - 200 ppm | Good spectral dispersion | Low natural abundance, requires longer acquisition times |
| ¹¹B NMR | Hybridization state of boron (trigonal vs. tetrahedral) | -20 to 40 ppm | Directly probes the boron center, useful for studying pKa and diol binding | Lower sensitivity than ¹H NMR, requires quartz tubes to avoid background signals from borosilicate glass |
Experimental Data for this compound
| Nucleus | Solvent | Chemical Shift (δ) in ppm |
| ¹H NMR | CDCl₃ | Data not publicly available. Representative data for a similar compound, 4-methoxyphenylboronic acid: 7.99 (d), 6.90 (d), 3.82 (s)[1] |
| ¹³C NMR | CDCl₃ | Data not publicly available. Representative data for a similar compound, 4-methoxyphenylboronic acid: 162.0, 137.1, 113.2, 55.2[2] |
| ¹¹B NMR | CDCl₃ | Data not publicly available. Representative data for a similar compound, 4-methoxyphenylboronic acid: ~30 ppm (trigonal boronic acid) |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Obtain the ¹H NMR spectrum using standard acquisition parameters.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference. Integrate the signals to determine the relative proton ratios.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and its derivatives. Coupled with liquid chromatography (LC-MS), it can also aid in the identification of impurities and degradation products. A key challenge in the mass spectrometry of boronic acids is their tendency to dehydrate and form cyclic trimers known as boroxines.
Comparison of Ionization Techniques for Boronic Acid Analysis
| Technique | Derivatization | Typical Observations | Advantages | Disadvantages |
| Electrospray Ionization (ESI) | Optional | Formation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Adducts with solvents and formation of boroxines are common. | Soft ionization, suitable for LC-MS, good for polar compounds. | Spectra can be complicated by adduct and boroxine formation. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Optional | Often forms adducts with the matrix. Can produce singly charged molecular ions. | High sensitivity, tolerant of some salts, suitable for complex mixtures. | Requires a suitable matrix; derivatization can simplify spectra. |
| Gas Chromatography-MS (GC-MS) | Mandatory | Requires derivatization (e.g., silylation) to increase volatility. Provides detailed fragmentation patterns. | Excellent chromatographic separation, reproducible fragmentation. | Derivatization step is required, not suitable for thermally labile compounds. |
Expected Mass Spectrometric Data for this compound
| Ion | m/z (calculated) |
| [M+H]⁺ | 181.10 |
| [M+Na]⁺ | 203.08 |
| [M-H]⁻ | 179.09 |
| [M+NH₄]⁺ | 198.13 |
| [Boroxine - H]⁺ | 487.30 |
Experimental Protocol: LC-ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in the initial mobile phase (e.g., a mixture of acetonitrile and water).
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode.
-
Mass Range: Acquire spectra over a relevant mass range (e.g., m/z 100-1000).
-
-
Data Analysis: Correlate the chromatographic peaks with their corresponding mass spectra to identify the target compound and any related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound derivatives and for monitoring the progress of reactions. Due to the polar nature of boronic acids, reversed-phase HPLC is commonly employed.
Comparison of HPLC Columns for Boronic Acid Analysis
| Stationary Phase | Separation Principle | Advantages | Considerations |
| C18 | Reversed-phase (hydrophobic interactions) | Widely applicable, good for a broad range of polarities. | Boronic acids may have limited retention. |
| HILIC (Hydrophilic Interaction Liquid Chromatography) | Partitioning between a polar stationary phase and a less polar mobile phase | Improved retention for very polar compounds like boronic acids. | Requires careful mobile phase selection and equilibration. |
Illustrative HPLC Data for an Arylboronic Acid
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.1% TFA), gradient elution |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Rt) | Varies depending on the specific derivative, typically 2-10 min. |
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter.
-
Instrumentation: Use a standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV detection at a wavelength appropriate for the chromophore of the derivative (e.g., 254 nm).
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area, which can be used for identification and quantification, respectively.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and conformation, which is invaluable for understanding the compound's chemical properties and interactions.
Data Obtainable from X-ray Crystallography
-
Unit cell dimensions: The size and shape of the basic repeating unit of the crystal.
-
Space group: The symmetry of the crystal lattice.
-
Atomic coordinates: The precise position of each atom in the unit cell.
-
Bond lengths and angles: The distances between atoms and the angles between bonds.
-
Intermolecular interactions: Information on hydrogen bonding and other non-covalent interactions in the crystal packing.
Experimental Data for this compound
-
No publicly available crystal structure data was found for this compound.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and typically involves slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Place the mounted crystal in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are collected on a detector.
-
Structure Solution and Refinement: The diffraction pattern is used to determine the electron density map of the molecule. From this map, the positions of the atoms are determined (structure solution) and then optimized to best fit the experimental data (structure refinement).
Mandatory Visualizations
Caption: General experimental workflow for the characterization of this compound derivatives.
Caption: Logical relationships comparing the primary information obtained from different analytical methods.
References
A Comparative Guide to Biaryl Synthesis: Validation of 3,5-Dimethyl-4-methoxyphenylboronic Acid and its Alternatives
For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. This guide provides a comprehensive validation of biaryl synthesis utilizing 3,5-Dimethyl-4-methoxyphenylboronic acid via the Suzuki-Miyaura coupling reaction. Its performance is objectively compared with established alternative methods, namely the Heck, Ullmann, and Negishi reactions, supported by representative experimental data to inform methodology selection.
The Suzuki-Miyaura coupling has become a favored method for the formation of carbon-carbon bonds due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the general commercial availability and low toxicity of its boronic acid reagents.[1][2] This guide focuses on the utility of the sterically hindered this compound in this context and evaluates its efficacy against other prominent biaryl synthesis strategies.
Performance Comparison of Biaryl Synthesis Methods
To provide a clear and objective comparison, the following table summarizes the key performance indicators for the synthesis of a representative biaryl compound, 4-methoxy-3',5'-dimethylbiphenyl, using this compound in a Suzuki-Miyaura coupling and the synthesis of similar biaryls using alternative coupling reactions.
| Parameter | Suzuki-Miyaura Coupling | Heck Reaction | Ullmann Coupling | Negishi Coupling |
| Arylating Reagent | This compound | Styrene (or other alkene) | Aryl Halide | Phenylzinc Chloride |
| Coupling Partner | 4-Bromoanisole | 4-Bromoanisole | 4-Iodoanisole | 4-Bromoanisole |
| Catalyst | Palladium-based (e.g., Pd(PPh₃)₄) | Palladium-based (e.g., Pd(OAc)₂) | Copper-based (e.g., Cu powder) | Palladium or Nickel-based |
| Typical Yield | Good to Excellent (Specific data pending) | 46.5%[3] | Good to Excellent[4][5] | 70-95%[6] |
| Reaction Temperature | 80-110 °C[7] | 100-140 °C[3] | >100 °C (often >200°C)[8] | Room Temperature to 80 °C |
| Reaction Time | 12-24 hours | 1-40 hours[3][9] | 24-48 hours | 2-24 hours |
| Key Advantages | Mild conditions, high functional group tolerance, low toxicity of reagents.[1][2] | Good for specific applications, well-established.[10] | Utilizes a less expensive metal catalyst. | High reactivity and functional group tolerance.[11][12] |
| Key Disadvantages | Potential for side reactions with sterically hindered reagents.[4][7][13] | Can require harsh conditions, limited to certain alkene substrates.[10] | Harsh reaction conditions, often requires stoichiometric copper, limited functional group tolerance.[8] | Organozinc reagents are moisture and air-sensitive.[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are representative examples and may require optimization for specific substrates.
Suzuki-Miyaura Coupling using this compound
While a specific detailed protocol for the coupling of this compound with 4-bromoanisole was not found in the immediate search, a general procedure for sterically hindered boronic acids is as follows:
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., S-Phos, AntPhos)[14]
-
A suitable base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.2 equivalents), 4-bromoanisole (1.0 equivalent), the chosen base (2.0-3.0 equivalents), and the palladium catalyst/ligand system (typically 1-5 mol%).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl.
Heck Reaction
Materials:
-
4-Bromoanisole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., HUGPHOS-2)[3]
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a reaction vessel, add 4-bromoanisole (1.0 equivalent), styrene (1.1-1.5 equivalents), cesium carbonate (2.0 equivalents), palladium(II) acetate (1 mol%), and the phosphine ligand (1 mol%).[3]
-
Add DMF as the solvent.
-
Heat the reaction mixture to 130 °C and stir for 1 hour.[3]
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Ullmann Coupling
Materials:
-
4-Iodoanisole
-
Copper powder (activated)
-
Sand (optional, for heat distribution)
-
High-boiling point solvent (e.g., nitrobenzene or sealed tube without solvent)
Procedure:
-
In a reaction tube, thoroughly mix 4-iodoanisole (1.0 equivalent) with an excess of activated copper powder (at least 2.0 equivalents).
-
Heat the mixture to a high temperature (often exceeding 200 °C) for several hours.[8]
-
Monitor the reaction by quenching aliquots and analyzing via GC-MS.
-
After completion, cool the reaction mass and extract the product with a suitable organic solvent (e.g., toluene).
-
Filter to remove the copper residues and wash the solid with additional solvent.
-
Concentrate the filtrate and purify the crude product by recrystallization or column chromatography.
Negishi Coupling
Materials:
-
Phenylzinc chloride (prepared in situ or from a commercial source)
-
4-Bromoanisole
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄) or a Pd(II) precursor with a suitable ligand
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve 4-bromoanisole (1.0 equivalent) in anhydrous THF.
-
Add the palladium catalyst (typically 1-5 mol%).
-
To this solution, add a solution of phenylzinc chloride (1.1-1.5 equivalents) in THF dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 2-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the product by column chromatography.
Visualizing the Synthetic Pathways
To better illustrate the workflows of these distinct biaryl synthesis methodologies, the following diagrams have been generated using the DOT language.
Caption: Workflow for Suzuki-Miyaura Coupling.
Caption: Workflow for the Heck Reaction.
Caption: Workflow for the Ullmann Coupling.
Caption: Workflow for the Negishi Coupling.
Conclusion
The choice of synthetic route for biaryl construction is a critical decision in the design of new molecules for pharmaceutical and materials science applications. The Suzuki-Miyaura coupling, utilizing reagents such as this compound, offers a versatile and environmentally benign approach with high functional group tolerance. While alternative methods like the Heck, Ullmann, and Negishi reactions provide valuable tools for specific synthetic challenges, the Suzuki-Miyaura coupling often presents a more favorable balance of reactivity, operational simplicity, and safety. The selection of the optimal method will ultimately depend on the specific substrates, desired scale, and functional group compatibility of the target biaryl compound.
References
- 1. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
reactivity comparison of substituted phenylboronic acids in Suzuki coupling
A Comprehensive Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki-Miyaura Coupling
For researchers and professionals in drug development and synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A critical factor influencing the efficiency of this palladium-catalyzed reaction is the electronic nature of the substituents on the phenylboronic acid. This guide provides a detailed comparison of the reactivity of various substituted phenylboronic acids, supported by experimental data, to aid in reaction optimization and catalyst selection.
The Influence of Electronic Effects on Reactivity
The electronic properties of substituents on the phenylboronic acid significantly impact the transmetalation step of the Suzuki-Miyaura catalytic cycle. In general, electron-donating groups (EDGs) on the phenylboronic acid enhance the reaction rate and yield, while electron-withdrawing groups (EWGs) can decrease the rate.[1][2][3] This is because EDGs increase the nucleophilicity of the aryl group being transferred to the palladium center, facilitating the transmetalation process. Conversely, EWGs decrease the electron density on the aryl group, making it less nucleophilic and thus slowing down this key step.[4]
Quantitative Comparison of Substituted Phenylboronic Acids
The following table summarizes experimental data from various studies, illustrating the impact of different substituents on the yield of Suzuki-Miyaura coupling reactions. It is important to note that direct quantitative comparison can be challenging as reaction conditions vary between studies. However, the data consistently demonstrates the general reactivity trends.
| Phenylboronic Acid Substituent | Substituent Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Yield (%) |
| 4-OCH₃ | Electron-Donating | 4-Iodoanisole | Pd-PEPPSI-IPr | KOt-Bu | Toluene | High Yield |
| 4-CH₃ | Electron-Donating | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 98 |
| H | Neutral | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 96 |
| 4-Cl | Electron-Withdrawing | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 |
| 4-CN | Electron-Withdrawing | 4-Bromoacetophenone | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85 |
| 4-NO₂ | Strong Electron-Withdrawing | 4-Bromoanisole | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 95 |
| 3-NO₂ | Strong Electron-Withdrawing | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | 88 |
| 2-NO₂ | Strong Electron-Withdrawing & Sterically Hindered | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | K₃PO₄ | t-AmylOH | 25 |
Note: The data presented is compiled from multiple sources and is intended to be representative.[2][4][5] Direct comparison of yields should be done with caution as reaction conditions are not identical.
Steric Effects in Substituted Phenylboronic Acids
Beyond electronic effects, steric hindrance can play a significant role in the reactivity of substituted phenylboronic acids. This is particularly evident with ortho-substituents. For instance, 2-nitrophenylboronic acid consistently shows lower yields compared to its meta and para isomers, even under optimized conditions.[4][6] The bulky nitro group at the ortho position sterically hinders the approach of the boronic acid to the palladium catalyst, impeding the crucial transmetalation step.[6]
Experimental Protocols
A generalized experimental procedure for the Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl halide is provided below. This protocol can be adapted based on the specific substrates and desired reaction scale.
Materials:
-
Aryl halide (1.0 mmol)
-
Substituted phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Degassed water (if using a biphasic system)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add the aryl halide, substituted phenylboronic acid, palladium catalyst, and base under an inert atmosphere.
-
Add the degassed solvent(s) to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Mechanisms and Workflows
To better understand the processes involved in Suzuki-Miyaura coupling and the experimental workflow, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to the Spectral Data of 3,5-Dimethyl-4-methoxyphenylboronic Acid and Its Alternatives
For researchers, scientists, and professionals in drug development, a thorough understanding of the spectral characteristics of chemical compounds is paramount for structure elucidation and quality control. This guide provides a comparative analysis of the available spectral data for 3,5-Dimethyl-4-methoxyphenylboronic acid and its structurally related alternatives, 4-Methoxyphenylboronic acid and 3-Methoxyphenylboronic acid.
While publicly accessible ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound are limited, this guide compiles the available FT-IR data and presents a comparative analysis with its isomers to offer valuable insights for researchers working with this class of compounds.
Comparison of Spectroscopic Data
The following tables summarize the key spectral data for this compound and its selected alternatives.
Table 1: ¹H NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Protons (ppm) | Methoxyl Protons (-OCH₃) (ppm) | Methyl Protons (-CH₃) (ppm) | Boronic Acid Protons (-B(OH)₂) (ppm) | Solvent |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
| 4-Methoxyphenylboronic acid | 7.78 (d, 2H), 6.91 (d, 2H) | 3.82 (s, 3H) | - | 8.0 (s, 2H) | DMSO-d₆ |
| 3-Methoxyphenylboronic acid | 7.40-7.25 (m, 3H), 7.00-6.95 (m, 1H) | 3.78 (s, 3H) | - | 8.0 (s, 2H) | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data (Chemical Shifts in ppm)
| Compound | Aromatic Carbons (ppm) | Methoxyl Carbon (-OCH₃) (ppm) | Methyl Carbons (-CH₃) (ppm) | Carbon-Boron Bond (C-B) (ppm) | Solvent |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | - |
| 4-Methoxyphenylboronic acid | 161.5, 136.8 (2C), 113.6 (2C) | 55.1 | - | Not reported | DMSO-d₆ |
| 3-Methoxyphenylboronic acid | 159.2, 134.5, 129.6, 126.8, 118.9, 114.5 | 55.0 | - | Not reported | DMSO-d₆ |
Table 3: FT-IR Spectral Data (Key Peaks in cm⁻¹)
| Compound | O-H Stretch (Boronic Acid) | C-H Stretch (Aromatic) | C-H Stretch (Aliphatic) | C=C Stretch (Aromatic) | B-O Stretch |
| This compound | ~3300-3500 (broad) | ~3000-3100 | ~2850-2970 | ~1600, 1500 | ~1350 |
| 4-Methoxyphenylboronic acid | ~3300 (broad) | ~3070 | ~2840, 2940, 2970 | ~1605, 1516 | ~1352 |
| 3-Methoxyphenylboronic acid | ~3300 (broad) | ~3060 | ~2835, 2940 | ~1595, 1480 | ~1350 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Observed [M+H]⁺ or [M]⁺ |
| This compound | C₉H₁₃BO₃ | 180.01 | Data not publicly available |
| 4-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 153.07 |
| 3-Methoxyphenylboronic acid | C₇H₉BO₃ | 151.96 | 152.0 (Molecular Ion) |
Experimental Protocols
The data presented in this guide are typically acquired using the following standard experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : 5-10 mg of the boronic acid sample is dissolved in approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).
-
¹H NMR Acquisition : Spectra are commonly recorded on a 400 MHz or 500 MHz spectrometer.[1] Standard acquisition parameters include a 30° pulse angle, an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.[2] Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Spectra are recorded on the same instrument, often at 100 MHz or 125 MHz. A proton-decoupled pulse sequence is standard.[3] Typical parameters involve a 30° pulse angle, an acquisition time of 1-2 seconds, a relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[3][4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (ATR) : For Attenuated Total Reflectance (ATR) FT-IR, a small amount of the solid sample is placed directly onto the ATR crystal (commonly diamond).[5][6] Pressure is applied to ensure good contact. This method requires minimal sample preparation.[6][7]
-
Sample Preparation (KBr Pellet) : Alternatively, 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder.[7][8] The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[8]
-
Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a low concentration (typically 1 mg/mL) and may be further diluted. For electrospray ionization (ESI), a small amount of an acid (like formic acid) or a base may be added to aid ionization.[9][10]
-
Data Acquisition (ESI-MS) : The solution is introduced into the ESI source. ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts with minimal fragmentation.[11] The mass analyzer is scanned over a relevant mass range (e.g., m/z 50-500) to detect the molecular ion and any fragments.
Experimental Workflow and Data Analysis
The characterization of a synthesized boronic acid derivative typically follows a logical workflow to confirm its structure and purity. This process involves a series of spectroscopic analyses, each providing a unique piece of structural information.
Caption: Workflow for the synthesis and structural characterization of a boronic acid.
References
- 1. cris.unibo.it [cris.unibo.it]
- 2. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 7. jascoinc.com [jascoinc.com]
- 8. eng.uc.edu [eng.uc.edu]
- 9. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 10. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Stability of 3,5-Dimethyl-4-methoxyphenylboronic Acid and Its Esters
For researchers, synthetic chemists, and professionals in drug development, the choice between using a free boronic acid or its esterified form is a critical decision that impacts storage, handling, reaction efficiency, and purification. This guide provides an objective comparison of the stability of 3,5-Dimethyl-4-methoxyphenylboronic acid and its corresponding esters, with a focus on the commonly used pinacol ester. The information is supported by general principles from experimental data on analogous compounds.
Core Stability Principles: A Trade-Off
The fundamental difference between this compound and its esters lies in a trade-off between reactivity and stability. Boronic acids are generally more reactive in cross-coupling reactions but are also more susceptible to various degradation pathways.[1] Conversely, boronate esters, such as pinacol esters, offer enhanced stability at the cost of potentially slower reaction kinetics, as the ester must often be hydrolyzed in situ to the active boronic acid.[1]
Key Degradation Pathways for Boronic Acids:
-
Boroxine Formation: Boronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines.[2][3] This equilibrium is influenced by the presence of water, temperature, and solvent. While boroxine formation can protect the boronic acid from other degradation pathways, it also reduces the concentration of the active monomeric species in solution.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond. This process is often catalyzed by acid or base and can be a significant issue under certain reaction conditions.[4]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of phenolic byproducts and boric acid.[5]
Boronate esters, particularly sterically hindered ones like pinacol esters, are significantly more resistant to these degradation pathways, making them easier to purify by chromatography, handle in air, and store for extended periods.[1][5]
Quantitative Stability Comparison
The following table summarizes the expected stability profiles based on these general principles.
| Stability Parameter | This compound | This compound Pinacol Ester |
| Shelf-Life/Storage | Shorter shelf-life. Prone to slow dehydration to the corresponding boroxine upon standing, especially if exposed to air and moisture.[2] Storage under an inert atmosphere at low temperatures is recommended.[7] | Longer shelf-life. Generally stable as a solid under ambient conditions and can be stored for extended periods with minimal degradation.[8] |
| Hydrolytic Stability | Not applicable (is the product of ester hydrolysis). | Susceptible to hydrolysis back to the boronic acid, a reaction that is catalyzed by both acid and base. The rate is generally slow in neutral water but is accelerated at physiological pH.[6] The presence of electron-donating groups is expected to decrease the rate of hydrolysis compared to unsubstituted phenylboronic acid pinacol ester.[6] |
| Oxidative Stability | More susceptible to oxidation compared to its ester.[5] | More resistant to oxidation due to the steric and electronic protection of the boron center by the pinacol group.[5] |
| Thermal Stability | Can undergo thermal dehydration to form boroxines.[2] | Generally thermally robust and can often be purified by distillation or sublimation.[5] |
| Handling & Purification | Can be challenging to handle due to its propensity to form boroxines, which may affect its physical properties and reactivity. Purification can be complicated by the presence of the boroxine. | Typically a crystalline solid that is easier to handle and purify by standard techniques such as silica gel chromatography.[5] However, on-column hydrolysis can sometimes be an issue.[4][9] |
Logical Relationship of Stability
Caption: Comparative stability of the boronic acid and its pinacol ester.
Experimental Protocols
The following are generalized protocols for assessing the stability of this compound and its esters.
1. Forced Degradation (Stress Testing) Protocol
This protocol is designed to accelerate the degradation of the compound to identify potential degradation products and pathways, in line with ICH guidelines.
-
Objective: To assess stability under hydrolytic, oxidative, thermal, and photolytic stress.
-
Materials:
-
This compound or its pinacol ester
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Forced degradation chamber (temperature and humidity controlled)
-
Photostability chamber
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
-
Procedure:
-
Sample Preparation: Prepare stock solutions of the test compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at 60°C. Withdraw samples at various time points, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature. Withdraw samples at various time points and dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) in a stability chamber. Withdraw samples at various time points, dissolve in a suitable solvent, and analyze by HPLC.
-
Photostability: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines. Withdraw samples at specified time points, dissolve, and analyze by HPLC.
-
HPLC Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
2. NMR Spectroscopy Protocol for Monitoring Boroxine Formation
-
Objective: To quantify the equilibrium between the boronic acid and its boroxine in solution.
-
Materials:
-
This compound
-
Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
-
-
Procedure:
-
Prepare a solution of the boronic acid in the anhydrous deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum immediately after preparation.
-
Integrate the aromatic protons of the monomeric boronic acid and the corresponding protons of the boroxine. The signals for the boroxine are often broader and may be shifted slightly downfield.
-
The ratio of the integrals allows for the determination of the equilibrium constant for boroxine formation under those conditions.[10]
-
To study the effect of water, a known amount of D₂O can be added to the NMR tube, and the spectrum can be re-acquired to observe the shift in equilibrium back towards the boronic acid.
-
3. HPLC Method for Assessing Hydrolytic Stability of Pinacol Esters
-
Objective: To quantify the rate of hydrolysis of the pinacol ester to the boronic acid.
-
Materials:
-
Procedure:
-
Prepare a stock solution of the pinacol ester in acetonitrile.
-
Initiate the hydrolysis by diluting the stock solution into the buffer at the desired pH and temperature.
-
At various time points, inject an aliquot of the solution onto the HPLC system.
-
Use a mobile phase that provides good separation between the pinacol ester and the corresponding boronic acid (e.g., a gradient of acetonitrile and water).
-
Monitor the decrease in the peak area of the pinacol ester and the increase in the peak area of the boronic acid over time to determine the rate of hydrolysis.[6]
-
By understanding these stability considerations and employing the appropriate analytical methods, researchers can make informed decisions on the selection, storage, and handling of this compound and its esters for their specific applications.
References
- 1. 301699-39-8|this compound|BLD Pharm [bldpharm.com]
- 2. researchgate.net [researchgate.net]
- 3. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 301699-39-8 [sigmaaldrich.com]
- 8. 4-methoxyphenylboronic acid, pinacol ester AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
Safety Operating Guide
Proper Disposal of 3,5-Dimethyl-4-methoxyphenylboronic Acid: A Comprehensive Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides detailed, step-by-step procedures for the proper disposal of 3,5-Dimethyl-4-methoxyphenylboronic acid, ensuring laboratory safety and environmental compliance. Adherence to these protocols is essential for minimizing risks and meeting regulatory standards.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to wear the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste should be performed within a certified chemical fume hood.
Personal Protective Equipment (PPE) Recommendations
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended. |
| Body Protection | A fully fastened lab coat with complete arm coverage. |
| Footwear | Closed-toe shoes. |
This data is compiled from general safety guidelines for handling boronic acid derivatives.[1][2][3][4][5][6]
Step-by-Step Disposal Procedure
This compound should be treated as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1][2][3]
Waste Segregation and Collection
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.
-
Labeling : All waste containers must be explicitly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[1] The label should also indicate that it is a boronic acid derivative.
Solid Waste Disposal
-
Contaminated Materials : Any solid materials that have come into contact with this compound, such as gloves, bench paper, pipette tips, and weighing boats, must be collected in the designated solid hazardous waste container.
-
Unused or Expired Chemical : Place any unneeded or expired solid this compound directly into the designated solid hazardous waste container.
Liquid Waste Disposal
-
Solutions : All solutions containing this compound should be collected in a designated liquid hazardous waste container.
-
Rinsate : Rinsate from the decontamination of glassware or equipment that has been in contact with the chemical must also be collected as liquid hazardous waste.[1][7][8]
Decontamination of Glassware and Equipment
-
Initial Rinse : Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the liquid hazardous waste container.
-
Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][9] This can be followed by a water rinse. All rinsates from this decontamination process must be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, a final rinse with water should be performed. This final rinse water must also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Disposal of Empty Containers
-
Triple Rinsing : Empty containers of this compound must be triple rinsed with a suitable solvent.[7][8]
-
Rinsate Collection : The rinsate from each rinse must be collected and disposed of as liquid hazardous waste.[7][8]
-
Container Disposal : Once triple-rinsed and dried, deface or remove the original label. The container can then be disposed of according to your institution's guidelines for decontaminated laboratory glassware or plastic.
Waste Storage and Pickup
-
Storage : Store all sealed and properly labeled hazardous waste containers in a designated satellite accumulation area.
-
Pickup : Follow your institution's specific procedures for arranging the pickup and disposal of hazardous waste by a licensed waste disposal company.[2][3]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated materials.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. szabo-scandic.com [szabo-scandic.com]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. reddit.com [reddit.com]
Essential Safety and Logistics for Handling 3,5-Dimethyl-4-methoxyphenylboronic Acid
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of 3,5-Dimethyl-4-methoxyphenylboronic acid (CAS No: 301699-39-8), including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for this chemical is "Warning" and the corresponding pictogram is GHS07 (exclamation mark).
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[1][2][3] | Protects eyes from dust particles and potential splashes of the chemical.[2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[1][2] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination.[2] |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2] | Protects skin from accidental spills and contact.[2] |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][3] | Minimizes the risk of respiratory tract irritation. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.[2]
-
-
Handling the Chemical:
-
Post-Handling:
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[1][2]
-
Waste Collection: Collect all contaminated materials in a designated, labeled, and sealed container for hazardous waste.[1]
-
Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service.[5] Do not pour waste down the drain.[1]
-
Regulatory Compliance: Ensure that disposal methods are in accordance with all local, regional, and national hazardous waste regulations.[5]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

